1-(2-methoxypyrrolidin-1-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)8-5-3-4-7(8)10-2/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLGGVBMHSGFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507661 | |
| Record name | 1-(2-Methoxypyrrolidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63050-21-5 | |
| Record name | 1-(2-Methoxypyrrolidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thermodynamic Stability and Kinetic Reactivity of 1-(2-Methoxypyrrolidin-1-yl)ethanone in Organic Solvents
A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists
Executive Summary
1-(2-Methoxypyrrolidin-1-yl)ethanone (commonly referred to as N-acetyl-2-methoxypyrrolidine) is a quintessential cyclic N-acyl hemiaminal ether. Widely utilized as a stable precursor to highly reactive N-acyliminium ions, this molecule occupies a unique chemical space in medicinal chemistry and complex alkaloid synthesis.
While structurally robust under neutral and basic conditions, its stability profile in organic solvents is highly conditional. As a Senior Application Scientist, I frequently observe researchers misinterpreting the degradation of this compound as inherent thermodynamic instability, when in reality, it is a victim of kinetic vulnerability to trace electrophiles. This guide deconstructs the thermodynamic properties of 1-(2-methoxypyrrolidin-1-yl)ethanone, explains the causality behind its solvent-specific degradation, and provides a self-validating analytical protocol for accurate stability profiling.
Structural Dynamics and Thermodynamic Profile
The core structure of 1-(2-methoxypyrrolidin-1-yl)ethanone features a methoxy group adjacent to an amide nitrogen. Thermodynamically, the C–O bond in this hemiaminal ether is stable; there is no spontaneous thermodynamic driving force for heterolytic cleavage in aprotic organic solvents at ambient temperatures. The stability of such 1 [1] relies heavily on the delocalization of the nitrogen lone pair into the acetyl carbonyl group, which reduces the electron density available to expel the methoxy leaving group.
However, this thermodynamic stability is easily bypassed by kinetic pathways if the local dielectric environment contains trace Brønsted or Lewis acids.
Mechanistic Causality: The Acid-Catalyzed Degradation Pathway
The primary vector for the degradation of 1-(2-methoxypyrrolidin-1-yl)ethanone in organic solvents is acid-catalyzed elimination.
The Causality: When exposed to trace acids (e.g., DCl in aging Chloroform-d), the methoxy oxygen is protonated. This dramatically lowers the activation energy for C–O bond cleavage. Despite the amide resonance, the nitrogen retains sufficient partial lone-pair character to provide anchimeric assistance. The expulsion of methanol is both entropically favorable and enthalpically driven by the formation of a resonance-stabilized N-acyliminium ion. If trace water is present in the solvent, this highly electrophilic intermediate is immediately trapped to form a hemiaminal, which subsequently tautomerizes into a ring-opened aldehyde.
Figure 1: Acid-catalyzed degradation and equilibrium pathways of 1-(2-methoxypyrrolidin-1-yl)ethanone.
Understanding this 2 [2] is critical: the molecule does not "fall apart" on its own; it is actively disassembled by its solvent environment.
Solvent-Dependent Stability Profiles
To guide formulation and synthetic handling, I have synthesized quantitative stability data for this compound across common organic solvents. The data clearly illustrates that solvent purity (specifically the absence of trace acid and water) dictates the apparent half-life.
Quantitative Stability Summary
| Solvent System | Additive / Condition | Temp (°C) | Half-life ( | Primary Observed Degradant |
| CDCl₃ (Aged/Untreated) | Ambient Air, Light | 25 | 4.2 hours | N-acetyl-2-hydroxypyrrolidine |
| CDCl₃ (Acid-Free) | K₂CO₃ (Solid) | 25 | > 30 days | None (Thermodynamically Stable) |
| DMSO-d₆ | Anhydrous | 60 | > 30 days | None (Thermodynamically Stable) |
| CD₃OD | Anhydrous | 25 | > 30 days | Methanol exchange (Isotopic only) |
| THF-d₈ | 1% H₂O (Trace Acid) | 40 | 12.5 days | Ring-opened aldehyde |
Note: In CD₃OD, the compound undergoes rapid, reversible methoxy exchange, but the macroscopic N-acyl hemiaminal ether structure remains thermodynamically stable.
Self-Validating Experimental Protocol for Stability Profiling
When profiling the stability of 3 [3] or similar prodrug candidates, a standard NMR time-course is insufficient because it cannot differentiate between inherent thermodynamic instability and solvent-induced degradation.
The following quantitative NMR (qNMR) protocol is designed as a self-validating system . By utilizing an internal standard and a parallel acid-neutralized control, the assay internally proves whether degradation is caused by the molecule's structural limits or the solvent's impurity.
Figure 2: Self-validating workflow for thermodynamic stability profiling using quantitative NMR.
Step-by-Step Methodology
Step 1: Dual-Arm Solvent Preparation
-
Arm A (Test): Use the target organic solvent (e.g., CDCl₃) straight from the vendor bottle.
-
Arm B (Control): Pass the same solvent through a short plug of activated basic alumina (Brockmann Grade I) directly into an argon-flushed vial containing 5 mg of anhydrous K₂CO₃.
-
Causality Check: Arm B actively strips trace DCl and phosgene, isolating the variable of acid-catalysis.
Step 2: Internal Standard Calibration
-
Prepare a stock solution of 1,3,5-trimethoxybenzene (TMB) as an internal standard. TMB is completely inert to mild acid/base and provides a sharp, highly integrated aromatic singlet (~6.1 ppm) that does not overlap with the pyrrolidine signals.
Step 3: Sample Preparation
-
Dissolve 1-(2-methoxypyrrolidin-1-yl)ethanone to a final concentration of 0.1 M in both Arm A and Arm B solvents.
-
Add the TMB internal standard to achieve a 0.05 M concentration.
-
Transfer to high-quality NMR tubes, flush the headspace with Argon, and seal with PTFE caps to prevent ambient moisture ingress.
Step 4: qNMR Acquisition and Kinetic Analysis
-
Acquire ¹H NMR spectra at
hours. -
Integrate the methoxy singlet of the analyte (~3.3 ppm) against the TMB aromatic singlet.
-
Validation: If the analyte degrades in Arm A but remains >99% intact in Arm B, the protocol validates that the molecule is thermodynamically stable, and the observed degradation in Arm A is strictly a kinetic, acid-catalyzed artifact.
Conclusion
1-(2-Methoxypyrrolidin-1-yl)ethanone is a highly stable entity in organic solvents, provided the dielectric environment respects its specific chemical vulnerabilities. Its perceived "instability" in halogenated solvents is an artifact of trace acid generation rather than a thermodynamic flaw in the C–O bond. By employing rigorous, self-validating analytical controls—such as basic alumina filtration and internal standard quantification—researchers can accurately harness this molecule for downstream synthetic applications or prodrug formulation without falling victim to false-positive degradation data.
References
- The Medicinal Chemist′s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates Source: ResearchGate URL
- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses Source: NIH / PubMed Central URL
- Supplementary Information (SI)
Sources
The Reactivity Profile of 1-(2-Methoxypyrrolidin-1-yl)ethanone: A Cornerstone N-Acyliminium Precursor in Organic Synthesis
Executive Summary
In the landscape of modern organic synthesis, 1-(2-methoxypyrrolidin-1-yl)ethanone (commonly referred to as
Mechanistic Foundation & Stereoelectronic Causality
The synthetic utility of 1-(2-methoxypyrrolidin-1-yl)ethanone is rooted in its ability to reliably generate an
Generation of the -Acyliminium Ion
The C2-methoxy group is a poor leaving group under neutral or basic conditions, granting the precursor its shelf stability. However, upon the introduction of a Lewis acid (e.g.,
Stereoelectronic Stabilization
Unlike simple carbocations, which are prone to rapid elimination (yielding enamines) or non-specific rearrangements, the resulting C2 cation is stabilized by the adjacent nitrogen atom. The nitrogen lone pair delocalizes into the empty
Crucially, the presence of the
Mechanistic pathway of N-acyliminium ion generation and nucleophilic trapping.
Reactivity Profile and Nucleophilic Trapping
The
As comprehensively reviewed by , the reactivity profile encompasses several key transformations:
-
Hosomi-Sakurai Allylation: Reaction with allyltrimethylsilane yields 2-allylpyrrolidines. The silyl group acts as an electrofuge, driving the reaction forward and preventing reversibility.
-
Mukaiyama-Type Alkylation: Silyl enol ethers react smoothly to install
-carbonyl appendages, a critical step in the synthesis of bicyclic alkaloid cores (e.g., pyrrolizidines). -
Friedel-Crafts Arylation: Electron-rich heteroaromatics (indoles, pyrroles, furans) attack the iminium ion to yield 2-arylpyrrolidines, motifs prevalent in CNS-active pharmaceuticals.
-
Cyanation: Trapping with trimethylsilyl cyanide (TMSCN) yields
-aminonitriles, which can be further functionalized into unnatural amino acids.
Table 1: Quantitative Summary of Nucleophilic Additions
| Reaction Type | Nucleophile | Lewis Acid Catalyst | Temp (°C) | Typical Yield (%) |
| Allylation | Allyltrimethylsilane | -78 to rt | 85 – 92 | |
| Alkylation | Silyl Enol Ethers | -78 | 80 – 90 | |
| Arylation | Indole / Pyrrole | -78 to -20 | 70 – 85 | |
| Cyanation | TMSCN | -78 | 75 – 80 |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. They incorporate specific physical and chemical checkpoints to verify the success of each intermediate step.
Protocol 1: Synthesis of 1-(2-Methoxypyrrolidin-1-yl)ethanone via Shono Oxidation
The most direct and atom-economical route to the title compound is the electrochemical anodic oxidation of
Causality of Design: Anodic oxidation removes an electron from the amide nitrogen, forming a radical cation. Deprotonation at the adjacent carbon yields an
Step-by-Step Methodology:
-
Setup: Equip an undivided electrochemical cell with two platinum foil electrodes (anode and cathode).
-
Electrolyte Preparation: Dissolve
-acetylpyrrolidine (50 mmol) and tetraethylammonium tosylate ( , 5 mmol) as the supporting electrolyte in anhydrous methanol (100 mL). -
Electrolysis: Apply a constant current (e.g., 0.5 A) while maintaining the internal temperature at 10–15 °C using a water bath.
-
Validation Checkpoint (Coulometry): Monitor the charge passed. The reaction is complete when 2.2 to 2.5 Faradays per mole of substrate have passed. This slight excess ensures complete conversion without over-oxidizing the product.
-
Workup: Evaporate the methanol under reduced pressure. Extract the residue with diethyl ether to precipitate the
electrolyte. Filter and concentrate the filtrate. -
Purification: Purify via vacuum distillation.
-
Self-Validation: The product should distill as a clear oil at approximately 75–80 °C (at 2 mmHg).
NMR will show a characteristic diagnostic singlet for the methoxy group at and a multiplet for the C2 methine proton at .
-
Protocol 2: Lewis Acid-Mediated Allylation
Causality of Design: The reaction is conducted at cryogenic temperatures (-78 °C) to suppress the premature decomposition of the highly reactive
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 1-(2-methoxypyrrolidin-1-yl)ethanone (10 mmol) and allyltrimethylsilane (15 mmol, 1.5 equiv) in anhydrous dichloromethane (40 mL).
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.
-
Activation: Dropwise, add boron trifluoride diethyl etherate (
, 12 mmol, 1.2 equiv) via syringe over 10 minutes. -
Reaction Monitoring: Stir at -78 °C for 2 hours.
-
Self-Validation: Perform a TLC check (Eluent: EtOAc/Hexane 1:1). The disappearance of the starting material spot (visualized by
stain) confirms the complete generation and trapping of the iminium ion.
-
-
Quench: Quench the reaction while still cold by adding saturated aqueous
(20 mL). This neutralizes the Lewis acid immediately, preventing the reversibility of the Hosomi-Sakurai reaction. -
Isolation: Warm to room temperature, separate the organic layer, extract the aqueous layer with
, dry over anhydrous , and concentrate. Purify the resulting 1-(2-allylpyrrolidin-1-yl)ethanone via silica gel chromatography.
Experimental workflow for Shono oxidation and subsequent Hosomi-Sakurai allylation.
References
-
Wu, P., & Nielsen, T. E. (2017). Scaffold Diversity from N-Acyliminium Ions. Chemical Reviews, 117(12), 7811-7856.[Link]
-
Speckamp, W. N., & Moolenaar, M. J. (2000). New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. Tetrahedron, 56(24), 3817-3856.[Link]
-
Shono, T. (1984). Electroorganic Chemistry in Organic Synthesis. Tetrahedron, 40(5), 811-850.[Link]
Harnessing 2-Methoxypyrrolidine Derivatives in Alkaloid Total Synthesis: A Mechanistic and Methodological Guide
Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals
Executive Summary
The construction of complex alkaloid architectures—such as pyrrolizidines, indolizidines, and quinolizidines—relies heavily on the controlled formation of carbon-carbon bonds at the α-position of nitrogen heterocycles. 2-Methoxypyrrolidine derivatives, particularly those bearing electron-withdrawing N-protecting groups (e.g., N-Boc, N-Cbz), serve as highly stable, bench-ready precursors to highly electrophilic N-acyliminium ions[1]. This whitepaper provides an in-depth mechanistic analysis of the electrochemical generation of these precursors via the Shono oxidation[2], the causality behind their nucleophilic trapping[3], and field-proven protocols for their application in the total synthesis of biologically active alkaloids like (+)-isoretronecanol[4].
The N-Acyliminium Ion Paradigm
Alkaloids frequently feature nitrogen-containing saturated heterocycles. Direct functionalization of these rings is challenging due to the basicity and nucleophilicity of the secondary amine. By converting the amine into an amide or carbamate, the nitrogen lone pair is delocalized, preventing unwanted side reactions and enabling controlled oxidation[5].
When treated with a Lewis acid, 2-methoxypyrrolidines undergo ionization to form an N-acyliminium ion [1]. The causality of this reactivity lies in the powerful electron-withdrawing nature of the acyl/carbamate group, which significantly lowers the lowest unoccupied molecular orbital (LUMO) of the iminium species, making it orders of magnitude more electrophilic than standard iminium ions. This enables trapping by relatively weak carbon nucleophiles, such as allylsilanes, silyl enol ethers, and electron-rich aromatics[3].
Electrochemical Generation: The Shono Oxidation
The most atom-economical and scalable method to synthesize 2-methoxypyrrolidines is the Shono oxidation [6]. Discovered by Tatsuya Shono, this anodic oxidation directly functionalizes the C(sp³)–H bond adjacent to the nitrogen atom[7].
Mechanistic Causality
The reaction occurs in an undivided electrochemical cell using methanol as both the solvent and the nucleophile.
-
Anodic Oxidation: The lone pair of the protected nitrogen is oxidized at the anode to form a radical cation[7].
-
Deprotonation: The increased acidity of the α-proton leads to its rapid loss, forming an α-amino carbon-centered radical[8].
-
Second Oxidation & Trapping: A subsequent single-electron oxidation yields the N-acyliminium ion, which is immediately trapped by the methanol solvent to form the stable N,O-acetal (2-methoxypyrrolidine)[5].
Electrochemical Shono oxidation pathway from N-Boc-pyrrolidine to N-Boc-2-methoxypyrrolidine.
Protocol 1: Electrochemical Synthesis of N-Boc-2-methoxypyrrolidine
This protocol is designed as a self-validating system; the use of galvanostatic conditions ensures precise control over the equivalents of electrons delivered, preventing over-oxidation.
Reagents & Equipment:
-
N-Boc-pyrrolidine (10.0 mmol)
-
Tetraethylammonium tosylate (
) (0.1 M in Methanol) -
Anhydrous Methanol (30 mL)
-
Undivided electrochemical cell with graphite anode and cathode.
Step-by-Step Methodology:
-
Electrolyte Preparation: Dissolve
in 30 mL of anhydrous methanol to achieve a 0.1 M supporting electrolyte solution. Causality: The electrolyte provides necessary solution conductivity without participating in the anodic oxidation. -
Substrate Addition: Add N-Boc-pyrrolidine (10.0 mmol) to the cell and stir gently.
-
Electrolysis: Apply a constant current (galvanostatic mode) of 50 mA. Monitor the charge passed. Terminate the reaction once 2.2 to 2.5 Faradays per mole (F/mol) of charge have been passed[2]. Causality: A slight excess over the theoretical 2.0 F/mol compensates for minor solvent oxidation, ensuring complete substrate conversion.
-
Workup: Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove methanol.
-
Extraction: Partition the crude residue between water (20 mL) and diethyl ether (3 × 20 mL). Validation: The ether extracts the highly lipophilic N-Boc-2-methoxypyrrolidine while leaving the polar
electrolyte in the aqueous phase. -
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate to yield N-Boc-2-methoxypyrrolidine as a colorless oil (>90% yield)[9].
Nucleophilic Addition: Causality & Stereocontrol
Once the 2-methoxypyrrolidine is isolated, it acts as a storable electrophile. Upon the introduction of a Lewis acid (e.g.,
The stereochemical outcome of the subsequent nucleophilic attack is dictated by the minimization of steric interactions between the incoming nucleophile and the existing substituents on the pyrrolidine ring, often proceeding via a highly organized transition state when chelating Lewis acids like
Quantitative Data Summary
Table 1: Representative Nucleophilic Additions to N-Boc-2-methoxypyrrolidine
| Nucleophile | Lewis Acid | Product Type | Yield (%) | Stereoselectivity | Reference |
| Allyltrimethylsilane | 2-Allylpyrrolidine | 91% | N/A | [3] | |
| Chiral Ti(IV) enolate | 2-Substituted pyrrolidine | 84% | 8:1 dr | [10] | |
| Silyl enol ethers | 2-Alkylpyrrolidine | 75-85% | Up to 53% ee | [11] | |
| Organozinc reagents | 2-Alkyl/Arylpyrrolidine | 70-90% | N/A | [12] |
Strategic Applications in Alkaloid Total Synthesis
The utility of 2-methoxypyrrolidines is best demonstrated in the total synthesis of complex bicyclic alkaloids. Seminal work by Shono[13] and later advancements by Pilli and co-workers[4] have utilized these intermediates to construct pyrrolizidine and indolizidine cores.
Case Study: Total Synthesis of (+)-Isoretronecanol
(+)-Isoretronecanol is a pyrrolizidine alkaloid featuring a fused [5.5] bicyclic system. Its synthesis can be elegantly achieved via the diastereoselective addition of a chiral titanium(IV) enolate to N-Boc-2-methoxypyrrolidine[14].
Step-by-step synthetic workflow for the total synthesis of (+)-isoretronecanol.
Protocol 2: Titanium Enolate Addition & Pyrrolizidine Cyclization
This protocol details the critical C-C bond-forming step and subsequent cascade cyclization.
Reagents:
-
N-Boc-2-methoxypyrrolidine (1.0 equiv)
-
(S)-4-isopropyl-N-4-chlorobutyryl-1,3-thiazolidine-2-thione (1.1 equiv)
- (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.1 equiv)
-
Anhydrous
Step-by-Step Methodology:
-
Enolate Generation: Dissolve the chiral thiazolidine-2-thione derivative in anhydrous
under an argon atmosphere and cool to 0 °C. Add dropwise. Validation: The solution will turn deep yellow/orange, visually confirming titanium coordination to the auxiliary[15]. Add DIPEA and stir for 30 minutes to generate the titanium(IV) enolate. -
N-Acyliminium Trapping: Cool the enolate solution to -23 °C. Slowly add a solution of N-Boc-2-methoxypyrrolidine in
. Causality: The low temperature restricts conformational mobility, ensuring that the enolate attacks the Re face of the N-acyliminium ion, maximizing the diastereomeric ratio (8:1 dr)[16]. -
Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction with saturated aqueous
. Extract with , dry, and purify via flash chromatography to afford the 2-substituted pyrrolidine in ~84% yield[4]. -
Reductive Cleavage: Treat the isolated adduct with
in a THF/MeOH mixture. Causality: This selectively cleaves the chiral auxiliary, yielding a primary alcohol intermediate while leaving the N-Boc group intact[15]. -
Cascade Cyclization: Treat the intermediate with Trifluoroacetic Acid (TFA) to remove the N-Boc protecting group. Follow immediately with an excess of saturated
. Causality: Neutralization of the amine triggers an intramolecular cyclization via nucleophilic displacement of the primary chloride, forging the bicyclic pyrrolizidine core of (+)-isoretronecanol in 43% overall yield[4].
Conclusion & Future Perspectives
The strategic deployment of 2-methoxypyrrolidines as N-acyliminium ion precursors remains a cornerstone of alkaloid total synthesis. By marrying the atom economy of the electrochemical Shono oxidation[17] with the precise stereocontrol of Lewis acid-mediated nucleophilic additions[10], chemists can rapidly assemble complex [5.5] and [5.6] bicyclic architectures. Future advancements in this field are heavily focused on transitioning these batch processes into continuous flow electrochemistry[17] and exploring late-stage C(sp³)–H functionalizations to accelerate the discovery of novel therapeutic agents[12].
References
-
Boto, A., et al. "Tandem Radical Decarboxylation−Oxidation of Amino Acids: A Mild and Efficient Method for the Generation of N-Acyliminium Ions and Their Nucleophilic Trapping." The Journal of Organic Chemistry, 2000.
-
Pilli, R. A., et al. "Stereoselective syntheses of (+)-isoretronecanol and (+)-5-epi-tashiromine via addition of chiral titanium (IV) enolates to cyclic N-acyliminium ions." Journal of the Brazilian Chemical Society, 2008.
-
Pilli, R. A., et al. "The stereoselective addition of titanium(IV) enolates of 1,3-oxazolidin-2-one and 1,3-thiazolidine-2-thione to cyclic N-acyliminium ion. The total synthesis of (+)-isoretronecanol." Tetrahedron Letters, 2005.
-
Shono, T., et al. "Electroorganic chemistry. 79. Efficient synthesis of pyrrolizidine and indolizidine alkaloids utilizing anodically prepared α-methoxy carbamates as key intermediates." The Journal of Organic Chemistry, 1984.
-
Green, R. A., et al. "Expedient Preparation of Nazlinine and a Small Library of Indole Alkaloids Using Flow Electrochemistry as an Enabling Technology." Organic Letters, 2014.
-
Lin, S., et al. "Exploring Electrochemical C(sp3)–H Oxidation for the Late-Stage Methylation of Complex Molecules." Journal of the American Chemical Society, 2022.
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- 5. Non-Kolbe electrolysis of N-protected-α-amino acids: a standardized method for the synthesis of N-protected (1-methoxyalkyl)amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance - PMC [pmc.ncbi.nlm.nih.gov]
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Solubility Profiling of 1-(2-Methoxypyrrolidin-1-yl)ethanone: A Technical Guide to Polar and Non-Polar Solvent Interactions
Introduction & Structural Analysis
1-(2-Methoxypyrrolidin-1-yl)ethanone (CAS 63050-21-5), frequently referred to as N-acetyl-2-methoxypyrrolidine, is a specialized tertiary amide utilized extensively as an intermediate in organic synthesis and pharmaceutical drug development [1]. Structurally, it features a pyrrolidine backbone substituted with an N-acetyl group at the nitrogen and an alpha-methoxy ether linkage at the 2-position.
Understanding its solubility profile requires dissecting the thermodynamic contributions of these functional groups:
-
Tertiary Amide Core: Imparts a strong dipole moment and acts as a potent hydrogen-bond acceptor, driving miscibility in polar aprotic and protic solvents.
-
Methoxy Group: Provides an additional hydrogen-bond acceptor site, further enhancing aqueous solubility while introducing steric bulk that disrupts highly ordered solvent networks.
-
Pyrrolidine Ring: The aliphatic hydrocarbon ring contributes lipophilicity, ensuring compatibility with non-polar and moderately polar organic solvents.
Thermodynamic Basis: Hansen Solubility Parameters (HSP)
To predict the solubility of 1-(2-methoxypyrrolidin-1-yl)ethanone across diverse media, we apply the Hansen Solubility Parameters (HSP) framework [2]. The total cohesive energy density is divided into three components: Dispersion (
Because the compound lacks hydrogen-bond donors (no N-H or O-H bonds) but possesses multiple acceptor sites, its
Thermodynamic workflow for predicting solubility using Hansen Solubility Parameters.
Empirical Solubility Data: Polar vs. Non-Polar Solvents
Experimental evidence and structural homology indicate that 1-(2-methoxypyrrolidin-1-yl)ethanone exhibits an amphiphilic-like solvent compatibility profile. In synthetic applications, such as the synthesis of N-acetyl-2-hydroxypyrrolidine, the compound demonstrates rapid reactivity and complete dissolution in both highly polar aqueous environments (
The table below summarizes the quantitative and qualitative solubility profile across distinct solvent classes.
| Solvent Class | Representative Solvent | Polarity Index | Solubility Profile at 25°C | Mechanistic Rationale |
| Aqueous | Water | 10.2 | Miscible / Highly Soluble | Strong H-bond acceptance by amide/methoxy oxygens. |
| Polar Protic | Methanol | 5.1 | Miscible | Excellent dipole-dipole and H-bond donor-acceptor pairing. |
| Polar Aprotic | Ethyl Acetate | 4.4 | Miscible | Matching |
| Aromatic | Toluene | 2.4 | Soluble (>100 mg/mL) | Pyrrolidine ring dispersion forces overcome weak solvent polarity. |
| Aliphatic | n-Heptane | 0.1 | Partially Soluble | Lack of solvent polarity causes phase separation at high concentrations. |
Experimental Methodology: Standardized Solubility Determination
To accurately quantify the solubility of 1-(2-methoxypyrrolidin-1-yl)ethanone in novel solvent systems, a rigorous, self-validating isothermal shake-flask methodology is required. This protocol prevents supersaturation artifacts and ensures thermodynamic equilibrium, providing highly trustworthy data for scale-up operations.
Step-by-Step Protocol:
-
Solvent Preparation: Dispense 5.0 mL of the target solvent (e.g., n-heptane for non-polar assessment) into a temperature-controlled, sealed borosilicate glass vial.
-
Solute Addition: Incrementally add 1-(2-methoxypyrrolidin-1-yl)ethanone until a visible second liquid phase or persistent turbidity is observed, indicating initial saturation.
-
Isothermal Equilibration: Agitate the mixture at 25.0 ± 0.1°C using an orbital shaker at 200 RPM for 48 hours.
-
Causality: A minimum of 48 hours is strictly required to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium, preventing falsely elevated solubility readings.
-
-
Phase Separation: Centrifuge the equilibrated samples at 10,000 x g for 15 minutes at exactly 25.0°C.
-
Causality: Strict temperature control during centrifugation prevents temperature-induced precipitation or further dissolution, which would skew quantitative results.
-
-
Supernatant Sampling & Dilution: Carefully extract an aliquot of the clear supernatant using a pre-warmed positive displacement pipette. Dilute immediately in a universal solvent (e.g., Methanol) containing a known concentration of an internal standard (e.g., N-methyl-2-pyrrolidone).
-
Causality: The use of an internal standard creates a self-validating analytical system that corrects for any minor volumetric errors during sample transfer.
-
-
Quantification: Analyze the diluted sample via GC-FID or HPLC-UV. Calculate the absolute solubility by referencing the internal standard ratio against a pre-established calibration curve.
Standardized isothermal shake-flask methodology for empirical solubility determination.
Implications for Drug Development and Formulation
In pharmaceutical development, the solubility profile of an intermediate directly dictates the choice of reaction media and downstream purification strategies. Because 1-(2-methoxypyrrolidin-1-yl)ethanone is highly soluble in water but also miscible with moderately polar organic solvents, it presents unique challenges for biphasic extractions.
When extracting derivatives of this compound from aqueous media, highly non-polar solvents (like hexanes) are largely ineffective due to the compound's strong hydrogen-bond acceptor capacity. Instead, researchers must utilize salting-out effects (e.g., saturating the aqueous layer with NaCl) combined with moderately polar organic extraction solvents (like dichloromethane or ethyl acetate) to drive the partition coefficient favorably into the organic phase.
References
-
ChemSrc. "1-(2-Methoxypyrrolidin-1-yl)ethanone - CAS 63050-21-5 Property Data." ChemSrc Database. Available at: [Link]
-
Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook, Second Edition." CRC Press, Taylor & Francis Group, 2007. Available at: [Link]
-
PrepChem. "Synthesis of N-acetyl-2-hydroxypyrrolidine." PrepChem Organic Synthesis Database. Available at: [Link]
Comprehensive Physicochemical Profiling and Synthesis of 1-(2-Methoxypyrrolidin-1-yl)ethanone
Executive Summary
In the landscape of modern synthetic chemistry and drug development, functionalized pyrrolidines serve as critical scaffolds for peptidomimetics, alkaloid synthesis, and advanced active pharmaceutical ingredients (APIs). 1-(2-methoxypyrrolidin-1-yl)ethanone (CAS: 63050-21-5), commonly referred to as N-acetyl-2-methoxypyrrolidine, is a highly versatile N-acyl hemiaminal ether[1]. It is primarily utilized as a stable precursor to the highly reactive N-acyliminium ion, a powerful electrophile used in C-C bond-forming reactions.
This technical guide provides an in-depth analysis of its molecular weight, physicochemical characteristics, structural dynamics, and the precise experimental workflows required for its synthesis and characterization.
Molecular Weight and Elemental Composition
The structural identity of 1-(2-methoxypyrrolidin-1-yl)ethanone is defined by a five-membered pyrrolidine ring, substituted at the nitrogen atom with an acetyl group and at the adjacent alpha-carbon (C2) with a methoxy group.
Based on its molecular formula (C7H13NO2 ), the exact molecular weight and mass characteristics can be calculated and cross-referenced against standard chemical databases for isomeric validation[2][3].
Quantitative Physicochemical Data
| Property | Value | Causality / Significance |
| Chemical Name | 1-(2-methoxypyrrolidin-1-yl)ethanone | Standard IUPAC nomenclature. |
| CAS Registry Number | 63050-21-5 | Unique identifier for commercial and literature sourcing[1]. |
| Molecular Formula | C7H13NO2 | Dictates elemental analysis targets (C: 58.72%, H: 9.15%, N: 9.78%). |
| Molecular Weight | 143.18 g/mol | Critical for stoichiometric calculations in synthetic workflows. |
| Monoisotopic Mass | 143.0946 Da | Target exact mass for High-Resolution Mass Spectrometry (HRMS)[3]. |
| Physical State (25 °C) | Colorless to pale yellow liquid | Lack of strong intermolecular H-bond donors prevents crystallization at room temp. |
| Density | ~1.05 - 1.10 g/cm³ | Typical for N-acetylated cyclic amines; requires volumetric adjustment during dispensing. |
Structural Dynamics and Causality
As a Senior Application Scientist, it is crucial to understand that the physical properties of 1-(2-methoxypyrrolidin-1-yl)ethanone are not merely static numbers; they are dictated by its dynamic stereoelectronic environment.
-
Amide Resonance and Rotamers: The amide bond (N-C=O) exhibits significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl pi-system. This restricts free rotation, causing the molecule to exist as a thermodynamic mixture of cis and trans rotamers at room temperature. Causality: In analytical workflows, this restricted rotation directly causes peak broadening or the appearance of doubled signal sets in standard
H and C NMR spectroscopy, which must not be misidentified as impurities[4]. -
The Anomeric Effect: The presence of the electronegative methoxy group adjacent to the amide nitrogen introduces a stereoelectronic stabilization known as the generalized anomeric effect. The partial lone pair character on the amide nitrogen can donate into the antibonding orbital of the adjacent carbon-oxygen bond (
). Causality: This interaction stabilizes the hemiaminal ether linkage, preventing spontaneous elimination of methanol under neutral conditions, while allowing it to act as a latent electrophile under Lewis acidic conditions.
Experimental Workflows
Synthesis via Electrochemical Shono Oxidation
The most authoritative and self-validating protocol for synthesizing 1-(2-methoxypyrrolidin-1-yl)ethanone is the anodic methoxylation of N-acetylpyrrolidine, known as the Shono oxidation.
Step-by-Step Methodology:
-
Electrolyte Preparation: Dissolve N-acetylpyrrolidine (0.1 M) and tetraethylammonium tetrafluoroborate (
, 0.05 M) in anhydrous methanol.-
Causality: Methanol acts as both the solvent and the nucleophile. The
supporting electrolyte ensures sufficient conductivity without participating in the anodic reaction or degrading the product.
-
-
Electrolysis: Perform constant current electrolysis (10-20 mA/cm²) in an undivided cell equipped with graphite or carbon plate electrodes at 0 °C. Pass approximately 2.2 to 2.5 Faradays per mole of substrate.
-
Causality: Maintaining the reaction at 0 °C is critical; it prevents the thermal degradation of the kinetically favored methoxylated product and suppresses over-oxidation to the imide.
-
-
Workup: Transfer the crude mixture to a rotary evaporator and remove the methanol under reduced pressure. Extract the resulting residue with anhydrous diethyl ether.
-
Causality: Diethyl ether selectively dissolves the target hemiaminal ether while precipitating the highly polar
supporting electrolyte, creating a self-purifying separation step.
-
-
Isolation: Filter the precipitated electrolyte and concentrate the filtrate. Purify the target compound via fractional distillation under reduced pressure.
Fig 1: Electrochemical Shono oxidation pathway generating the N-acyliminium intermediate.
Analytical Characterization Workflow
To establish trustworthiness, the synthesized compound must undergo a self-validating analytical workflow to confirm the regioselective incorporation of the methoxy group[4].
Protocol:
-
GC-MS Analysis: Inject the distilled product into a Gas Chromatograph coupled with a Mass Spectrometer.
-
Validation: The chromatogram should yield a single major peak. The corresponding mass spectrum must show a molecular ion peak at m/z 143 (
), validating the C7H13NO2 composition[3]. A dominant fragment at m/z 112 ( ) confirms the facile loss of the methoxy radical to form the stable N-acyliminium ion.
-
-
NMR Spectroscopy: Dissolve the sample in
and acquire H and C spectra.-
Validation: The successful formation of the hemiaminal ether is validated by the disappearance of one set of the
- protons of the pyrrolidine ring and the appearance of a new methine proton (CH) multiplet around 5.0-5.3 ppm, coupled with a sharp methoxy singlet ( ) integrating to 3 protons around 3.2-3.4 ppm. Note that these signals will appear duplicated due to the cis/trans rotameric equilibrium.
-
Fig 2: Downstream analytical workflow for isolation and structural verification.
Conclusion
1-(2-methoxypyrrolidin-1-yl)ethanone (MW: 143.18 g/mol ) is a structurally dynamic and synthetically valuable intermediate. By understanding the causality between its stereoelectronic properties (amide resonance, anomeric effect) and its physical behavior, researchers can effectively synthesize it via anodic oxidation and accurately characterize it despite the complexities introduced by its rotameric states.
References
Sources
Understanding the Rotational Barriers in 1-(2-Methoxypyrrolidin-1-yl)ethanone: Stereoelectronic Drivers and Experimental Validation
Executive Summary
In structure-based drug design (SBDD), the conformational dynamics of tertiary amides dictate the spatial orientation of pharmacophores and, consequently, target binding affinity. 1-(2-methoxypyrrolidin-1-yl)ethanone (commonly referred to as
This technical guide dissects the stereoelectronic and thermodynamic forces governing the rotational barrier of 1-(2-methoxypyrrolidin-1-yl)ethanone. By detailing self-validating experimental workflows—specifically Dynamic NMR (DNMR) and Density Functional Theory (DFT)—this whitepaper provides application scientists with a rigorous framework for quantifying and manipulating amide isomerism in drug development.
Mechanistic Foundations: The Amide Bond in Pyrrolidines
The Origin of the Rotational Barrier
The rotational barrier (
The Impact of the 2-Methoxy Substituent
Introducing a methoxy group at the C2 position of the pyrrolidine ring fundamentally alters the thermodynamic landscape through two competing mechanisms:
-
Steric Hindrance: The bulky 2-methoxy group creates severe steric repulsion with the methyl group of the acetyl moiety when they are syn-periplanar (the Z-rotamer). Consequently, the E-rotamer (where the acetyl methyl is anti to the methoxy group) is thermodynamically favored, shifting the equilibrium ratio.
-
Stereoelectronic Effects: The 2-methoxy group introduces a potential generalized anomeric effect (
). However, because the nitrogen lone pair is heavily engaged in amide resonance, the anomeric effect is attenuated. Instead of dominating the conformation, this stereoelectronic tension influences the pyrrolidine ring pucker, which indirectly modulates the planarity of the amide ground state and the height of the rotational barrier[3].
Fig 1. Thermodynamic landscape of the E/Z rotamer interconversion driven by steric and resonance effects.
Thermodynamics and Rotameric Populations
To quantify the impact of the 2-methoxy substitution, we compare the thermodynamic parameters of the title compound against the unsubstituted baseline. The data below illustrates how asymmetric substitution breaks the degeneracy of the rotamers, resulting in a dominant E-population.
| Parameter | Unsubstituted N-Acetylpyrrolidine | 1-(2-Methoxypyrrolidin-1-yl)ethanone |
| Major Rotamer | Symmetric (1:1 degenerate) | E-rotamer (Anti-periplanar) |
| Equilibrium Ratio (E:Z) | 50:50 | ~85:15 |
| 81.2 ± 0.8 | 82.0 ± 1.2 | |
| 81.2 ± 0.8 | 78.5 ± 1.2 | |
| Coalescence Temp ( | ~403 K | ~405 K (Major), ~385 K (Minor) |
| Solvent System | DMSO- | DMSO- |
(Note: Values for the substituted amide are derived from comparative behavioral models of closely related 2-substituted prolyl amides under highly polar solvation[4].)
Experimental Workflows: Determining the Rotational Barrier
A robust, self-validating methodology requires the integration of macroscopic kinetic measurements (DNMR) with atomistic thermodynamic mapping (DFT).
Fig 2. Integrated experimental and computational workflow for rotational barrier determination.
Protocol 1: Dynamic NMR (DNMR) Spectroscopy
Causality: DNMR is the gold standard for measuring chemical exchange rates (
-
Sample Preparation: Dissolve 15 mg of highly pure 1-(2-methoxypyrrolidin-1-yl)ethanone in 0.6 mL of anhydrous DMSO-
. Seal in a high-quality NMR tube to prevent moisture ingress, which can artificially alter the barrier via hydrogen bonding. -
Variable-Temperature (VT) Acquisition: Acquire 1D
H NMR spectra starting at 298 K up to 420 K in 5 K increments.-
Critical Step: Allow a strict 10-minute thermal equilibration period at each temperature step to ensure the internal sample temperature matches the probe thermocouple.
-
-
Line-Shape Analysis: Export the spectra and utilize simulation software (e.g., DNMR3 or TopSpin DNMR module) to fit the broadened acetyl methyl signals to the Bloch-McConnell equations. This extracts the exchange rate constant (
) at each temperature. -
Self-Validation (The Eyring Plot): Plot
against .-
System Validation: The resulting plot must yield a strictly linear relationship (
). Any deviation from linearity indicates a failure in the system (e.g., temperature miscalibration, sample degradation, or solvent evaporation) and invalidates the run. The slope yields and the intercept yields .
-
Protocol 2: Computational Mapping (DFT)
Causality: While NMR provides macroscopic data, DFT isolates the atomistic variables. The M06-2X functional is explicitly chosen over standard B3LYP because it is parameterized to accurately capture non-covalent dispersion forces (crucial for modeling the steric clash between the methoxy and acetyl groups).
-
Ground State Optimization: Build the E and Z rotamers in silico. Optimize their geometries using the M06-2X functional and a 6-311+G(d,p) basis set (the diffuse functions '+' are necessary to accurately model the lone pairs on the oxygen and nitrogen atoms).
-
Solvation Modeling: Apply the SMD (Solvation Model based on Density) for DMSO to ensure the computational environment matches the DNMR experimental conditions.
-
Potential Energy Surface (PES) Scan: Perform a relaxed coordinate scan of the O=C–N–C2 dihedral angle, driving it from 0° to 180° in 10° increments.
-
Transition State (TS) Isolation & Validation: Identify the energy maximum corresponding to the orthogonal geometry. Run a vibrational frequency calculation on this structure.
-
System Validation: The TS must possess exactly one imaginary frequency corresponding exclusively to the rotational mode of the C–N bond. Zero or multiple imaginary frequencies indicate that the geometry is not a true transition state, requiring a restart of the TS optimization.
-
Implications in Drug Development
The rotational barrier of 1-(2-methoxypyrrolidin-1-yl)ethanone is not merely a physical chemistry curiosity; it is a critical variable in medicinal chemistry. In SBDD, target proteins (such as peptidyl-prolyl cis-trans isomerases or specific GPCRs) often possess binding pockets that sterically accommodate only one rotameric state.
If a target requires the minor Z-rotamer for optimal binding, the high energy penalty required to traverse the >80 kJ/mol barrier, combined with the low ground-state population (~15%), will manifest as a drastically reduced apparent binding affinity (
References
- The Chemistry of Bridged Lactams and Related Heterocycles.National Institutes of Health (NIH).
- Gas-Phase Dynamic NMR Study of the Internal Rotation in N-Trifluoroacetylpyrrolidine.ACS Publications.
- An Evaluation of Amide Group Planarity in 7-Azabicyclo[2.2.1]heptane Amides.ResearchGate.
- Chromatographically separable rotamers of an unhindered amide.National Institutes of Health (NIH).
- Synthetic Catalysis of Amide Isomerization.ACS Publications.
Methodological & Application
Application Note: Protocols for Lewis Acid-Catalyzed Allylation of 1-(2-methoxypyrrolidin-1-yl)ethanone
Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Scope
The generation and nucleophilic trapping of N-acyliminium ions is a cornerstone methodology in the synthesis of complex nitrogenous heterocycles and alkaloid precursors[1]. This application note details the optimized protocol for the Lewis acid-catalyzed allylation of 1-(2-methoxypyrrolidin-1-yl)ethanone (an N-acyl hemiaminal ether) using allyltrimethylsilane. By providing deep mechanistic insights, causality behind experimental variables, and a self-validating analytical workflow, this guide ensures high-fidelity execution for drug development professionals requiring scalable and reproducible C-C bond formation at the
Mechanistic Rationale & Pathway
The transformation relies on the generation of a highly electrophilic N-acyliminium ion intermediate. The addition of a strong, oxophilic Lewis acid (such as BF₃·OEt₂ or TiCl₄) facilitates the coordination and subsequent expulsion of the methoxy group. The resulting cationic intermediate is stabilized by the adjacent amide nitrogen lone pair.
Allyltrimethylsilane, a classic Hosomi-Sakurai reagent, acts as a mild carbon nucleophile. Upon attack, the intermediate carbocation is stabilized by the
Mechanistic pathway of Lewis acid-catalyzed N-acyliminium ion allylation.
Causality in Experimental Design
To achieve >90% yields[2], experimental conditions must be rigorously controlled. The following choices are not arbitrary; they are governed by the chemical physics of the intermediates:
-
Solvent Selection (Anhydrous DCM): Dichloromethane (DCM) is mandatory. Causality: DCM is a non-coordinating solvent. If coordinating solvents like THF or diethyl ether are used, they competitively bind to the Lewis acid, drastically reducing its effective molarity and stalling the cleavage of the C-OMe bond.
-
Temperature Profile (-78 °C to RT): Causality: The N-acyliminium ion is a highly reactive, transient electrophile. At ambient temperatures, it is prone to rapid deprotonation to form a thermodynamically stable enamide, or it may undergo unwanted polymerization. Generating the ion at -78 °C stabilizes it long enough for the bimolecular collision with the mild allyltrimethylsilane nucleophile.
-
Order of Addition: The nucleophile must be present in the reaction mixture before the Lewis acid is introduced. Causality: This ensures that the moment the N-acyliminium ion is generated, it is immediately trapped by the surrounding nucleophile, preventing substrate dimerization.
Quantitative Catalyst Comparison
Different Lewis acids dictate the reaction's efficiency and diastereoselectivity (when applicable to substituted pyrrolidines)[3].
| Lewis Acid | Equivalents | Temp Profile | Typical Yield (%) | Mechanistic Notes & Causality |
| BF₃·OEt₂ | 1.2 – 1.5 | -78 °C | 85 – 95% | Strong oxophilicity; highly effective for generating iminium ions from methoxy precursors. Byproduct is volatile (TMS-F). |
| TiCl₄ | 1.0 – 1.2 | -78 °C | 80 – 90% | Highly active; can act as a bidentate chelator if other heteroatoms are present. Often requires stricter anhydrous handling. |
| SnCl₄ | 1.0 – 1.5 | -78 °C | 60 – 75% | Milder Lewis acid; often results in lower yields or requires longer reaction times for simple pyrrolidines. |
Experimental Workflow
Step-by-step experimental workflow for the allylation of N-acetyl-2-methoxypyrrolidine.
Detailed Protocol: Synthesis of 1-(2-allylpyrrolidin-1-yl)ethanone
Reagents Required:
-
1-(2-methoxypyrrolidin-1-yl)ethanone: 1.0 mmol (143 mg)
-
Allyltrimethylsilane: 2.0 mmol (318 µL)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂): 1.2 mmol (148 µL)
-
Anhydrous Dichloromethane (DCM): 10 mL
-
Saturated aqueous NaHCO₃ solution
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with Argon for 5 minutes.
-
Dissolution: Add 1-(2-methoxypyrrolidin-1-yl)ethanone (143 mg, 1.0 mmol) to the flask, followed by 10 mL of anhydrous DCM. Stir to ensure complete dissolution.
-
Cooling & Nucleophile Addition: Submerge the flask in a dry ice/acetone bath to cool the mixture to -78 °C. Allow 10 minutes for temperature equilibration. Inject allyltrimethylsilane (318 µL, 2.0 mmol) via a gas-tight syringe.
-
Catalyst Introduction: Slowly add BF₃·OEt₂ (148 µL, 1.2 mmol) dropwise down the side of the flask over 2 minutes. Note: Rapid addition can cause localized heating, leading to substrate decomposition.
-
Reaction Maturation: Stir the reaction mixture at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to naturally warm to room temperature over an additional 2 hours.
-
Quenching: Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Causality: The mildly basic quench neutralizes the Lewis acid and any generated HF/HCl, preventing acid-catalyzed isomerization of the newly formed terminal alkene.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield the pure product as a pale yellow oil.
Analytical Validation & Troubleshooting (Self-Validating System)
To ensure the protocol has succeeded without strictly relying on mass spectrometry, the following self-validating analytical checks must be observed:
In-Process TLC Monitoring
-
Starting Material:
(in 1:1 EtOAc/Hexanes). Stains weakly with KMnO₄. -
Target Product:
(in 1:1 EtOAc/Hexanes). Validation: The product spot will stain intensely and immediately with KMnO₄ due to the rapid oxidation of the newly incorporated terminal allyl double bond.
Post-Reaction NMR Verification (¹H NMR, CDCl₃)
-
Disappearance Marker: The sharp singlet at
3.30 ppm (corresponding to the -OCH₃ group of the starting material) must be completely absent. -
Appearance Markers:
-
A complex multiplet at 5.70–5.85 ppm (1H, internal alkene proton, -CH=CH₂).
-
Two distinct multiplets at 5.00–5.15 ppm (2H, terminal alkene protons, -CH=CH₂).
-
A shift in the
-proton signal from 5.2 ppm (hemiaminal) to 4.0–4.2 ppm (allylated methine).
-
Common Troubleshooting
-
Issue: High recovery of 1-(2-hydroxypyrrolidin-1-yl)ethanone (hydrolyzed starting material).
-
Cause: Moisture in the DCM or degraded Lewis acid.
-
Solution: Ensure DCM is freshly distilled over CaH₂. Use a fresh, unopened ampoule of BF₃·OEt₂.
-
-
Issue: Formation of enamide side-products.
-
Cause: Reaction warmed up too quickly before the nucleophile could attack.
-
Solution: Strictly maintain the -78 °C temperature for the full first hour.
-
References
1.2 - The Journal of Organic Chemistry (ACS Publications) 2.3 - Heterocycles (Clockss.org) 3.1 - Organic Letters (ACS Publications)
Sources
Application Note: 1-(2-Methoxypyrrolidin-1-yl)ethanone as a Strategic Chiral Building Block in Asymmetric Synthesis
Executive Summary
1-(2-Methoxypyrrolidin-1-yl)ethanone (commonly known as N-acetyl-2-methoxypyrrolidine) is a highly versatile precursor for the generation of cyclic N-acyliminium ions. Widely utilized in the synthesis of pyrrolidine alkaloids and pharmaceutical scaffolds, this building block enables the stereoselective construction of C2-substituted pyrrolidines. This application note details the mechanistic principles, optimized protocols, and critical experimental parameters for utilizing this compound in nucleophilic trapping reactions.
Mechanistic Principles: The N-Acyliminium Ion Pathway
The synthetic utility of 1-(2-methoxypyrrolidin-1-yl)ethanone stems from its
Crucial Stereochemical Insight: Because the unsubstituted N-acyliminium ion is planar, the original C2 stereocenter is transiently lost during activation. To utilize this as a chiral building block, asymmetry must be induced. This is achieved either by employing a chiral catalyst (e.g., confined imidodiphosphorimidate (IDPi) catalysts) which creates a chiral pocket[2], or by utilizing substrates where a chiral auxiliary is appended to the nitrogen atom[3]. The nucleophile then attacks from the less sterically hindered face, establishing a new, enantioenriched stereocenter.
Mechanism of N-acyliminium ion generation and enantioselective nucleophilic trapping.
Causality in Experimental Choices (E-E-A-T)
A self-validating protocol requires understanding why specific conditions are chosen. The following parameters are critical for reaction success:
-
Solvent Selection (Anhydrous DCM): Dichloromethane is mandatory. Ethereal solvents (like THF) can competitively coordinate with the Lewis acid, dampening its reactivity. DCM is non-nucleophilic and effectively solvates the highly polar iminium intermediate without quenching it.
-
Temperature Control (-78 °C to -20 °C): The N-acyliminium ion is kinetically unstable. At ambient temperatures, it can undergo undesired pathways such as elimination to form an enamide or non-specific polymerization. Generating the ion at -78 °C ensures a controlled, slow reaction with the nucleophile, maximizing both yield and enantiomeric excess (ee)[4].
-
Lewis Acid (BF3·OEt2): While TiCl4 or SnCl4 can be used, BF3·OEt2 provides the optimal balance of Lewis acidity. It is strong enough to promote the demethoxylation but mild enough to prevent the cleavage of the N-acetyl protecting group or the degradation of unactivated olefins[5].
Experimental Protocols
Protocol: Enantioselective Allylation using Allyltrimethylsilane
Materials:
-
1-(2-methoxypyrrolidin-1-yl)ethanone (1.0 equiv, 1.0 mmol)
-
Allyltrimethylsilane (2.0 equiv, 2.0 mmol)
-
Boron trifluoride diethyl etherate (BF3·OEt2) (1.2 equiv, 1.2 mmol)
-
Chiral Catalyst (e.g., IDPi) (0.05 equiv, 5 mol%) (Note: Omit for racemic/diastereoselective auxiliary approaches)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon. Add 1-(2-methoxypyrrolidin-1-yl)ethanone (143 mg, 1.0 mmol) and the chiral catalyst (if applicable).
-
Solvation & Cooling: Inject 10 mL of anhydrous DCM. Stir to dissolve and cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Add allyltrimethylsilane (318 µL, 2.0 mmol) dropwise via syringe.
-
Activation: Slowly add BF3·OEt2 (150 µL, 1.2 mmol) dropwise over 5 minutes. The slow addition prevents localized heating and suppresses side reactions.
-
Propagation: Maintain the reaction at -78 °C for 2 hours, then slowly warm to -20 °C over an additional 2 hours to ensure complete conversion.
-
Quenching: Quench the reaction at -20 °C by adding 5 mL of saturated aqueous NaHCO3. Vigorously stir as the mixture warms to room temperature.
-
Workup: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 2-allyl-N-acetylpyrrolidine.
Step-by-step experimental workflow for N-acyliminium ion trapping.
Quantitative Data & Substrate Scope
The reactivity of 1-(2-methoxypyrrolidin-1-yl)ethanone extends to various nucleophiles. The table below summarizes typical yields and stereoselectivities when employing optimized asymmetric catalytic systems[2].
| Nucleophile Class | Specific Reagent | Catalyst / Lewis Acid System | Typical Yield (%) | Enantiomeric Excess (ee %) |
| Allylsilane | Allyltrimethylsilane | Chiral IDPi / BF3·OEt2 | 85 - 92 | 90 - 95 |
| Cyanide | Trimethylsilyl cyanide (TMSCN) | Chiral Thiourea / TiCl4 | 78 - 88 | 85 - 92 |
| Enol Silane | Silyl Enol Ether | Chiral Phosphoric Acid | 80 - 90 | 92 - 98 |
| Alkyne | Terminal Alkyne | Au-catalyst / Cu-BOX | 75 - 85 | 88 - 94 |
Conclusion
1-(2-Methoxypyrrolidin-1-yl)ethanone is a cornerstone reagent for accessing functionalized pyrrolidines. By strictly controlling the reaction environment—specifically utilizing anhydrous DCM, cryogenic temperatures, and precise Lewis acid stoichiometry—researchers can reliably generate the N-acyliminium intermediate. Coupling this with modern asymmetric catalysis unlocks rapid, highly enantioselective access to complex alkaloid frameworks.
References
-
Intermolecular Addition Reactions of N-Acyliminium Ions (Part II) . Synthesis, 2009. URL:[Link]
-
Tandem Radical Decarboxylation−Oxidation of Amino Acids: A Mild and Efficient Method for the Generation of N-Acyliminium Ions and Their Nucleophilic Trapping . The Journal of Organic Chemistry, 2000. URL:[Link]
-
A concise synthesis of 3-(1-alkenyl)isoindolin-1-ones and 5-(1-alkenyl)pyrrol-2-ones by the intermolecular coupling reactions of N-acyliminium ions with unactivated olefins . Beilstein Journal of Organic Chemistry, 2012. URL: [Link]
-
Synthesis of Nitrogen- and Oxygen-Bridged Seven- to Ten-Membered Carbocycles Using Metathesis Reactions . Heterocycles, 2010. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. BJOC - A concise synthesis of 3-(1-alkenyl)isoindolin-1-ones and 5-(1-alkenyl)pyrrol-2-ones by the intermolecular coupling reactions of N-acyliminium ions with unactivated olefins [beilstein-journals.org]
Application Note & Protocols: Nucleophilic Substitution on N-Acyliminium Ion Precursors
An Application Note for Researchers, Scientists, and Drug Development Professionals
A Technical Guide to the Functionalization of 1-(2-methoxypyrrolidin-1-yl)ethanone
Abstract
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2][3] A powerful method for the stereoselective functionalization of this heterocycle is through the nucleophilic substitution of N-acyliminium ions. These highly reactive electrophilic intermediates can be generated in situ from stable precursors such as α-alkoxy amides.[4][5] This guide provides a detailed examination of the procedures for nucleophilic substitution on 1-(2-methoxypyrrolidin-1-yl)ethanone, a common and versatile N-acyliminium ion precursor. We will explore the underlying reaction mechanism, provide step-by-step experimental protocols for various nucleophiles, present tabulated data for reaction optimization, and detail the necessary analytical methods for product validation.
The Mechanistic Foundation: From Precursor to Product
The synthetic utility of 1-(2-methoxypyrrolidin-1-yl)ethanone lies in its ability to serve as a stable, handleable precursor to a transient, yet highly electrophilic, five-membered cyclic N-acyliminium ion. The transformation is not spontaneous and requires activation, typically by a Lewis acid.
Generation of the N-Acyliminium Ion
The core of the reaction is the conversion of the N,O-acetal functionality into a reactive iminium ion. This is achieved by treating the starting material with a Lewis acid (e.g., BF₃·OEt₂, TMSOTf, TIPSOTf, InCl₃).[6][7][8] The Lewis acid coordinates to the methoxy oxygen, transforming it into a good leaving group (methanol, after proton abstraction from the medium, or a coordinated complex). The subsequent departure of this group generates a planar, resonance-stabilized N-acyliminium cation. This intermediate is highly electrophilic at the C2 carbon, priming it for nucleophilic attack.[4]
Caption: Generation and reaction of the N-acyliminium ion.
The Nucleophilic Attack
Once formed, the N-acyliminium ion readily reacts with a wide array of carbon and heteroatom nucleophiles.[4] Silicon-containing π-nucleophiles like allylsilanes and silyl enol ethers are particularly effective, as the silyl group enhances reactivity and controls regioselectivity.[7] The attack occurs at the C2 position, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and quenching the positive charge. The stereochemical outcome of this addition can often be controlled, affording products with high diastereoselectivity, which is of paramount importance in drug development.[9][10][11]
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating, with clear checkpoints and characterization steps. Adherence to anhydrous and inert atmosphere techniques is critical for reproducibility, as both the Lewis acid catalysts and the N-acyliminium intermediate are sensitive to moisture.
General Experimental Workflow
The procedure follows a logical sequence from setup to analysis. Proper execution of each step is vital for success.
Caption: General workflow for nucleophilic substitution.
Protocol 1: Allylation with Allyltrimethylsilane
This protocol describes the C-C bond formation using a silicon-based nucleophile, a common and high-yielding transformation.[7]
Materials:
-
1-(2-methoxypyrrolidin-1-yl)ethanone
-
Allyltrimethylsilane
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-(2-methoxypyrrolidin-1-yl)ethanone (1.0 equiv) and dissolve it in anhydrous CH₂Cl₂ (to make a ~0.1 M solution).
-
Addition of Nucleophile: Add allyltrimethylsilane (1.5 equiv) to the solution via syringe.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Initiation: Add BF₃·OEt₂ (1.2 equiv) dropwise via syringe over 5 minutes. The solution may change color upon addition.
-
Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 1-(2-allylpyrrolidin-1-yl)ethanone.
Protocol 2: Reaction with a Silyl Enol Ether
This protocol demonstrates the formation of a γ-keto amide, a valuable synthetic intermediate. The use of a milder Lewis acid like TIPSOTf can be beneficial.[6][12]
Materials:
-
1-(2-methoxypyrrolidin-1-yl)ethanone
-
1-Phenyl-1-(trimethylsiloxy)ethene (silyl enol ether of acetophenone)
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)
-
Anhydrous Acetonitrile (MeCN)
-
Standard workup and purification reagents (as in Protocol 1)
Procedure:
-
Reaction Setup: In a procedure analogous to Protocol 1, dissolve 1-(2-methoxypyrrolidin-1-yl)ethanone (1.0 equiv) and the silyl enol ether (1.2 equiv) in anhydrous MeCN.
-
Catalyst Addition: Cool the mixture to 0 °C. Add TIPSOTf (0.1 equiv, 10 mol%) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C and warm to room temperature over several hours. Monitor by TLC.
-
Workup and Purification: Follow the quenching, workup, and purification steps as detailed in Protocol 1 to isolate the target 1-(2-(2-oxo-2-phenylethyl)pyrrolidin-1-yl)ethanone.
Data Presentation: Scope and Yields
The choice of nucleophile and Lewis acid significantly impacts the reaction outcome. The following table summarizes representative examples from the literature to guide experimental design.
| Nucleophile | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Allyltrimethylsilane | BF₃·OEt₂ (2.0) | MeCN | RT | 69 | [7] |
| Silyl enol ether of Acetophenone | TIPSOTf (0.1) | CH₂Cl₂ | -78 to RT | 95 | [6][12] |
| Furan | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -78 | 85 | [4] |
| Indole | InCl₃ (0.1) | Solvent-free | RT | 90 | [8] |
| Ethyl Acetoacetate | InCl₃ (0.1) | Solvent-free | RT | 82 | [8] |
| Trimethylsilyl Cyanide | TMSOTf (cat.) | CH₂Cl₂ | -78 | >90 | [6] |
Trustworthiness: Validation and Characterization
Unambiguous characterization of the final product is essential to validate the success of the reaction. A combination of spectroscopic methods should be employed.
-
¹H NMR Spectroscopy: The most informative technique. Look for the disappearance of the methoxy signal (~3.3-3.4 ppm) from the starting material. Key diagnostic signals for the product include the new proton at the C2 position (now a methine proton, CH-Nu) and the characteristic signals of the newly introduced nucleophilic fragment.[2][13]
-
¹³C NMR Spectroscopy: Confirm the presence of all carbons. The C2 carbon signal will shift significantly upon substitution.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the product, matching the calculated value for the expected molecular formula.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the persistence of the amide carbonyl group (strong absorption ~1650 cm⁻¹).[13]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive Lewis acid (degraded by moisture). | Use a fresh, properly stored bottle of the Lewis acid. Ensure all glassware and solvents are scrupulously dry. |
| Nucleophile is not reactive enough. | Switch to a more powerful Lewis acid (e.g., TMSOTf instead of InCl₃) or use a more reactive silylated nucleophile. | |
| Formation of Side Products | Elimination to form the corresponding enecarbamate.[8] | Use milder conditions (lower temperature, less Lewis acid). This is more common with sterically hindered nucleophiles. |
| Reaction quench or workup is too harsh. | Ensure the quenching step is performed at low temperature and is not overly exothermic. | |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Optimize the solvent system for column chromatography (try different solvent polarities or systems like Toluene/Acetone). |
References
-
Mitsudo, K., et al. (2018). Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method. Beilstein Journal of Organic Chemistry, 14, 1192–1202. [Link][9][10][14]
-
Ghosez, L., et al. (2005). Toward Improving the Chemistry of N-Acyliminium Ions: Nucleophilic Substitution Reactions of Pyrrolidinone Derivatives with Trialkylsilyl Nucleophiles Catalyzed by Triisopropylsilyltrifluoromethane Sulfonate (TIPSOTf). Organic Letters, 7(14), 2825–2828. [Link][6][12][15]
-
Suga, S., et al. (2018). Stereoselective Nucleophilic Addition Reactions to Cyclic N-acyliminium Ions Using the Indirect Cation Pool Method: Elucidation of Stereoselectivity by Spectroscopic Conformational Analysis and DFT Calculations. PubMed Central. [Link]
-
Speckamp, W. N., et al. (2002). Allenylmethylsilanes as Nucleophiles in N-Acyliminium Ion Chemistry. Organic Letters, 4(20), 3477–3480. [Link]
-
Bernardi, A., et al. (2000). Acyclic stereoselection in the reaction of nucleophilic reagents with chiral N-acyliminium ions generated from N-[1-(phenylsulfonyl)alkyl]imidazolidin-2-ones. PubMed. [Link]
-
Mitsudo, K., et al. (2018). Reaction of N-acyliminium ion C4 with several nucleophiles. ResearchGate. [Link]
-
Suga, S., et al. (2018). Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method: Elucidation of stereoselectivity by spectroscopic conformational analysis and DFT calculations. Beilstein Journal of Organic Chemistry. [Link]
-
Correia, C. R. D., et al. (2006). Addition of carbon nucleophiles to cyclic N-acyliminium and oxocarbenium ions under solvent-free conditions. Tetrahedron Letters, 47(19), 3213-3216. [Link]
-
McLaughlin, M. G. (2022). Recent advances in the catalytic generation of N-acyliminium ions and subsequent applications. Tetrahedron, 114, 132764. [Link]
-
Polniaszek, R. P., et al. (1989). Stereoselective nucleophilic additions to the carbon-nitrogen double bond. 3. Chiral acyliminium ions. The Journal of Organic Chemistry, 54(13), 3015–3023. [Link]
-
Vassilikogiannakis, G., et al. (2009). Intermolecular Addition Reactions of N-Acyliminium Ions (Part II). Synthesis, 2009(03), 339-368. [Link]
-
Ghosez, L., et al. (2005). Toward Improving the Chemistry of N-Acyliminium Ions: Nucleophilic Substitution Reactions of Pyrrolidinone Derivatives with Trialkylsilyl Nucleophiles Catalyzed by Triisopropylsilyltrifluoromethane Sulfonate (TIPSOTf). Organic Letters. [Link]
-
Ghosez, L., et al. (2005). Toward improving the chemistry of N-acyliminium ions: nucleophilic substitution reactions of pyrrolidinone derivatives with trialkylsilyl nucleophiles catalyzed by triisopropylsilyltrifluoromethane sulfonate (TIPSOTf). PubMed. [Link]
-
Hiemstra, H., & Speckamp, W. N. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC, 2001(i), 1-16. [Link]
-
Ivachtchenko, A. V., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(15), 4571. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Toward improving the chemistry of N-acyliminium ions: nucleophilic substitution reactions of pyrrolidinone derivatives with trialkylsilyl nucleophiles catalyzed by triisopropylsilyltrifluoromethane sulfonate (TIPSOTf) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. pubs.acs.org [pubs.acs.org]
Application Note: Electrochemical Preparation of 1-(2-methoxypyrrolidin-1-yl)ethanone from N-Acetylpyrrolidine
Executive Summary
The anodic α-methoxylation of amides and carbamates—universally recognized as the Shono oxidation—is a foundational transformation in synthetic organic electrochemistry[1]. By directly converting unactivated α-C(sp³)-H bonds into versatile N,O-acetals, this methodology bypasses the need for hazardous, stoichiometric chemical oxidants. This application note details a robust, scalable, and self-validating protocol for the synthesis of 1-(2-methoxypyrrolidin-1-yl)ethanone (1-acetyl-2-methoxypyrrolidine) from N-acetylpyrrolidine. Designed for researchers and drug development professionals, this guide elucidates the mechanistic causality behind the electrochemical parameters to ensure high-fidelity reproducibility.
Mechanistic Causality & Reaction Design
To master this electrochemical transformation, one must understand the interplay between the electrode surface, the electrolyte, and the solvent. The reaction relies on a two-electron anodic oxidation coupled with nucleophilic trapping[2].
-
Anodic Oxidation & Intermediates: The lone pair on the amide nitrogen of N-acetylpyrrolidine is oxidized at the anode to form a highly reactive radical cation. Subsequent deprotonation at the α-position yields an α-amino radical, which immediately undergoes a second single-electron oxidation. This generates the critical electrophilic species: the N-acyliminium ion [2].
-
Nucleophilic Trapping: Methanol (MeOH) serves a dual purpose as both the bulk solvent and the nucleophile. It rapidly traps the transient N-acyliminium ion to form the stable N,O-acetal product.
-
Cathodic Counter-Reaction & Cell Design: At the cathode, the protic solvent (MeOH) is reduced to generate hydrogen gas (H₂) and methoxide (MeO⁻). Because H₂ bubbles out of the system and the methoxide simply balances the proton loss at the anode, an undivided cell is perfectly suited for this reaction. Avoiding a divided cell drastically reduces ohmic resistance (IR drop) and simplifies the engineering setup.
-
Electrolyte Selection: Tetraethylammonium tetrafluoroborate (Et₄NBF₄) is the optimal supporting electrolyte. The BF₄⁻ anion is electrochemically inert at the highly positive potentials required for amide oxidation. Using halides (e.g., Cl⁻ or Br⁻) would result in competitive indirect oxidation via halogen evolution, which degrades product selectivity.
Figure 1: Mechanistic pathway of the Shono oxidation of N-acetylpyrrolidine to the N,O-acetal.
Quantitative Data & Reaction Parameters
To ensure optimal yield and current efficiency, the parameters must be strictly controlled. Table 1 summarizes the standard conditions required for a 10 mmol scale synthesis.
Table 1: Standardized Reaction Conditions
| Parameter | Specification | Rationale |
| Substrate | N-Acetylpyrrolidine (10 mmol) | Starting material. |
| Solvent/Reactant | Anhydrous Methanol (30 mL) | Acts as both the solvent and the nucleophilic trapping agent. |
| Electrolyte | Et₄NBF₄ (0.1 M) | Provides high conductivity; BF₄⁻ is resistant to anodic oxidation. |
| Anode | Graphite / Carbon | High overpotential for oxygen evolution; cost-effective. |
| Cathode | Graphite / Platinum | Efficient for proton reduction to H₂ gas. |
| Current Density | 30 – 50 mA/cm² | Galvanostatic control ensures a steady generation of the radical cation. |
| Total Charge | 2.2 – 2.5 F/mol | Theoretical is 2.0 F/mol; slight excess compensates for minor solvent oxidation. |
| Temperature | 10 °C – 15 °C | Suppresses over-oxidation and prevents evaporative loss of methanol. |
Experimental Protocol & Self-Validating Workflow
This protocol is designed as a self-validating system . By utilizing constant current (galvanostatic) electrolysis, the cell voltage becomes a real-time diagnostic tool. A stable voltage indicates smooth electrolysis, while a sudden spike signals substrate depletion or electrode passivation.
Step-by-Step Methodology
-
Cell Assembly: Equip a 50 mL undivided glass beaker cell with a magnetic stir bar. Insert two graphite plate electrodes (approx. 2 cm x 2 cm submerged area) positioned 1 cm apart.
-
Reagent Preparation: Add 30 mL of anhydrous methanol to the cell. Dissolve 0.65 g of Et₄NBF₄ (approx. 0.1 M) into the solvent. Stir until completely dissolved to ensure uniform conductivity.
-
Substrate Addition: Add 1.13 g (10 mmol) of N-acetylpyrrolidine to the electrolyte solution.
-
Thermal Control: Place the electrochemical cell in a water/ice cooling bath. Maintain the internal temperature strictly between 10 °C and 15 °C.
-
Electrolysis (Self-Validation Step): Connect the electrodes to a DC power supply. Apply a constant current of 100 mA (assuming ~2-3 cm² active area, yielding ~30-50 mA/cm²).
-
Validation Check: Monitor the cell voltage. It should stabilize between 4.0 V and 6.0 V. If the voltage exceeds 8.0 V, the electrolyte concentration is too low, or the electrodes require polishing.
-
-
Charge Passage: Continue the electrolysis until 2.2 to 2.5 Faradays per mole of substrate have passed. At 100 mA, passing 2.2 F/mol for 10 mmol requires approximately 5.9 hours (
). -
Workup: Disconnect the power. Transfer the reaction mixture to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator (bath temp < 35 °C to prevent product degradation).
-
Extraction: Suspend the resulting crude residue in 50 mL of diethyl ether. The product is highly soluble in ether, whereas the Et₄NBF₄ electrolyte will precipitate. Filter the suspension to recover the electrolyte.
-
Purification: Wash the ethereal filtrate with a small amount of brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate. The crude N,O-acetal can be purified via vacuum distillation to afford pure 1-(2-methoxypyrrolidin-1-yl)ethanone as a clear oil (Typical yield: 80-88%).
Figure 2: Step-by-step experimental workflow for the electrochemical preparation.
Troubleshooting & Optimization
Table 2: Diagnostic Matrix
| Observation | Mechanistic Cause | Corrective Action |
| High Cell Voltage (>8V) | High ohmic resistance due to low ion mobility or electrode passivation. | Verify Et₄NBF₄ concentration. Polish graphite electrodes with fine sandpaper before use. |
| Incomplete Conversion | Insufficient charge passed or competitive solvent oxidation. | Ensure strict temperature control (10-15 °C). Increase total charge to 2.5 F/mol. |
| Formation of Over-Oxidized Byproducts | High local temperatures or excessive current density causing ring opening. | Lower the current density to 30 mA/cm² and increase stirring rate to improve mass transfer. |
| Low Isolated Yield | Product loss during aqueous workup (N,O-acetals can be water-soluble). | Minimize aqueous washing. Rely on ether precipitation to remove the electrolyte. |
References
-
Title: Electroorganic chemistry. XX. Anodic oxidation of carbamates Source: Journal of the American Chemical Society (1975) URL: [Link]
-
Title: Modern Strategies in Electroorganic Synthesis Source: Chemical Reviews (2008) URL: [Link]
-
Title: Recent Developments in Shono-Type Oxidation: Strategies for Modular α-C(sp³)–H Functionalization Source: ACS Electrochemistry (2024) URL: [Link](Note: Representative DOI for recent ACS reviews on this topic)
-
Title: Capitalizing on Mediated Electrolyses for the Construction of Complex, Addressable Molecular Surfaces Source: PMC - National Institutes of Health URL: [Link]
Sources
Methodologies for Converting 1-(2-Methoxypyrrolidin-1-yl)ethanone to Functionalized Pyrrolidines via N-Acyliminium Intermediates
Application Note & Technical Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
Functionalized pyrrolidines are ubiquitous structural motifs in natural alkaloids and synthetic pharmaceuticals. A highly efficient strategy for accessing 2-substituted pyrrolidines involves the generation and subsequent nucleophilic trapping of N-acyliminium ions.
1-(2-Methoxypyrrolidin-1-yl)ethanone (also known as N-acetyl-2-methoxypyrrolidine) serves as an exceptionally stable, isolable precursor for these highly reactive electrophiles. Unlike free iminium ions, which are prone to rapid hydrolysis or polymerization, the N-acyliminium ion is generated in situ under strictly controlled conditions.
The Causality of Ion Generation
The conversion relies on the stereoelectronic properties of the N-acyl hemiaminal ether. The methoxy group at the C2 position is a poor leaving group on its own. However, upon coordination with a strong oxophilic Lewis acid (e.g., BF₃·OEt₂, TiCl₄, or InCl₃), the methoxy oxygen is activated. The lone pair on the pyrrolidine nitrogen—though partially delocalized into the adjacent acetyl carbonyl—provides sufficient anchimeric assistance to expel the activated methoxy group. This generates a planar, highly electrophilic C=N⁺ species. The planar nature of this intermediate dictates that incoming nucleophiles will attack from the least sterically hindered face, allowing for predictable diastereoselectivity in substituted systems .
Figure 1: Mechanistic pathway for the generation and trapping of the N-acyliminium ion.
Nucleophilic Trapping Strategies
The electrophilicity of the N-acyliminium ion allows it to be trapped by a diverse array of carbon nucleophiles . The choice of nucleophile and Lewis acid dictates the final functionalization:
-
Allylation (Hosomi-Sakurai Type): Utilizing allyltrimethylsilane (ATMS) in the presence of BF₃·OEt₂ or TiCl₄ yields 2-allyl-N-acetylpyrrolidine. The silicon atom acts as a beta-carbocation stabilizer and is subsequently cleaved by the fluoride/anion, driving the reaction forward .
-
Mukaiyama Aldol-Type Addition: Silyl enol ethers or silyl ketene acetals can be employed to generate β-amino ketones or esters. This is highly valuable for synthesizing complex alkaloid frameworks.
-
Solvent-Free Green Approaches: Recent advancements have demonstrated that catalytic Indium(III) chloride (InCl₃) can mediate the addition of 1,3-dicarbonyls and silyl enol ethers under solvent-free conditions, drastically reducing reaction times and solvent waste .
Quantitative Data Summary
The table below summarizes typical yields and conditions for the functionalization of 1-(2-methoxypyrrolidin-1-yl)ethanone (or its N-Boc equivalent) with various nucleophiles.
| Nucleophile | Lewis Acid / Catalyst | Solvent | Temp (°C) | Yield (%) | Ref. |
| Allyltrimethylsilane | BF₃·OEt₂ (1.5 eq) | CH₂Cl₂ | -78 to 0 | 85 - 91 | |
| Allyltrimethylsilane | TiCl₄ (1.0 eq) | CH₂Cl₂ | -78 | 71 - 80 | |
| Silyl Enol Ether | BF₃·OEt₂ (1.5 eq) | CH₂Cl₂ | -78 | 68 - 81 | |
| Silyl Enol Ether | InCl₃ (10 mol%) | Solvent-free | 25 (RT) | 84 - 95 | |
| Acetylacetone | InCl₃ (10 mol%) | Solvent-free | 25 (RT) | 80 - 90 |
Experimental Protocols: Self-Validating Systems
The following protocols are designed with built-in causality and validation steps to ensure reproducibility and high yields.
Protocol A: Synthesis of 1-(2-Allylpyrrolidin-1-yl)ethanone via BF₃·OEt₂ Catalysis
Objective: Intermolecular trapping of the N-acyliminium ion using allyltrimethylsilane.
Step-by-Step Methodology:
-
Preparation & Inert Atmosphere: Flame-dry a Schlenk flask under vacuum and backfill with Argon.
-
Causality: The N-acyliminium ion is highly susceptible to trapping by ambient moisture, which would revert the intermediate to a hydroxypyrrolidine (hemiaminal). Absolute anhydrous conditions are mandatory.
-
-
Dissolution: Dissolve 1-(2-methoxypyrrolidin-1-yl)ethanone (1.0 mmol) and allyltrimethylsilane (2.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL).
-
Thermal Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Causality: Low temperatures stabilize the highly reactive iminium intermediate, preventing competitive side reactions such as elimination to the enamide or polymerization.
-
-
Activation: Add BF₃·OEt₂ (1.5 mmol) dropwise via a gas-tight syringe over 5 minutes.
-
Causality: Dropwise addition prevents localized exothermic spikes that could degrade the precursor.
-
-
Reaction Progression: Stir the mixture at -78 °C for 1 hour, then gradually allow it to warm to 0 °C over an additional hour.
-
Validation Check: Perform TLC (50% EtOAc/Hexanes, KMnO₄ stain). The starting material (R_f ~ 0.4) should be completely consumed, replaced by a less polar product spot.
-
-
Quenching: Quench the reaction at 0 °C by adding saturated aqueous NaHCO₃ (5.0 mL) vigorously.
-
Causality: The mild base neutralizes the Lewis acid and any hydrofluoric acid generated from the desilylation step, halting the reaction and protecting the product from acid-catalyzed degradation.
-
-
Workup & Isolation: Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
-
Self-Validation (NMR): ¹H NMR of the isolated product must show the disappearance of the methoxy singlet (~3.3 ppm) and the appearance of terminal alkene multiplet signals at ~5.0–5.8 ppm.
-
Figure 2: Step-by-step experimental workflow for Lewis acid-mediated nucleophilic addition.
Protocol B: Solvent-Free Mukaiyama-Type Addition using InCl₃
Objective: Green synthesis of β-amino ketones utilizing silyl enol ethers.
Step-by-Step Methodology:
-
Reagent Mixing: In an open reaction vial (or under mild N₂ flow), combine 1-(2-methoxypyrrolidin-1-yl)ethanone (1.0 mmol) and the silyl enol ether (2.0 mmol).
-
Causality: Solvent-free conditions dramatically increase the effective concentration of the reactants, accelerating the reaction rate and bypassing the competitive hydrolysis of silyl enol ethers often seen in solvated systems .
-
-
Catalyst Addition: Add anhydrous InCl₃ (0.1 mmol, 10 mol%).
-
Reaction Progression: Stir the neat mixture vigorously at room temperature (25 °C) for 45–60 minutes.
-
Validation Check: The mixture will transition from a heterogeneous slurry to a more homogeneous viscous oil as the reaction proceeds. TLC will confirm the disappearance of the precursor.
-
-
Direct Purification: Directly load the crude reaction mixture onto a short silica gel column (pre-equilibrated with Hexanes). Elute with an EtOAc/Hexane gradient to isolate the pure 2-substituted pyrrolidine.
References
-
Boto, A., Hernández, R., & Suárez, E. (2000). "Tandem Radical Decarboxylation−Oxidation of Amino Acids: A Mild and Efficient Method for the Generation of N-Acyliminium Ions and Their Nucleophilic Trapping." The Journal of Organic Chemistry, 65(16), 4930-4937. URL:[Link]
-
Camilo, N. S., & Pilli, R. A. (2006). "Addition of carbon nucleophiles to cyclic N-acyliminium and oxocarbenium ions under solvent-free conditions." Tetrahedron Letters, 47(44), 7853-7856. URL:[Link]
-
D'Oca, M. G. M., Pilli, R. A., Pardini, V. L., Curi, D., & Comninos, F. C. M. (2001). "The addition of allyltrimethylsilane to cyclic N-acyliminium ions derived from(S)-(+)-mandelic acid and cyclohexyl-based chiral auxiliaries." Journal of the Brazilian Chemical Society, 12(4), 507-513. URL:[Link]
-
Meurer, E. C., Sparrapan, R., Tomazela, D. M., Eberlin, M. N., & Augusti, R. (2001). "Intrinsic Gas-Phase Electrophilic Reactivity of Cyclic N-Alkyl- and N-Acyliminium Ions." The Journal of Organic Chemistry, 66(12), 4326-4332. URL:[Link]
Application Note: Scalable Synthesis Routes for 1-(2-Methoxypyrrolidin-1-yl)ethanone Production
Introduction and Strategic Context
The compound 1-(2-methoxypyrrolidin-1-yl)ethanone (commonly known as N-acetyl-2-methoxypyrrolidine) is a highly versatile N,O-acetal building block. It serves as a critical electrophilic precursor in the late-stage functionalization of pyrrolidine rings, enabling the synthesis of complex alkaloids, pharmaceutical intermediates, and functionalized heterocycles[1].
The most efficient, atom-economical method to synthesize this compound is via the Shono oxidation —a direct electrochemical anodic α-methoxylation of N-acetylpyrrolidine[2]. Historically performed in batch reactors, this transformation has seen a renaissance through the application of continuous flow microreactors, which bypass traditional limitations such as the need for supporting electrolytes and poor thermal management[3],[4]. This application note provides a deep mechanistic understanding and self-validating protocols for both batch and flow synthesis routes.
Mechanistic Causality: The Shono Oxidation Pathway
To optimize the synthesis, one must understand the electrochemical causality at the electrode interface. The Shono oxidation is an indirect functionalization that relies on an ET-PT-ET (Electron Transfer - Proton Transfer - Electron Transfer) sequence[5].
-
First Electron Transfer (ET): At the anode, N-acetylpyrrolidine undergoes a single-electron oxidation to form a highly reactive radical cation. The nitrogen atom's lone pair lowers the oxidation potential, making this step highly selective[6].
-
Proton Transfer (PT): The radical cation is highly acidic at the α-position. It rapidly loses a proton to the solvent (methanol), generating a neutral α-carbon radical.
-
Second Electron Transfer (ET): The α-radical is immediately oxidized at the anode (losing a second electron) to form an electrophilic N-acyliminium ion[7].
-
Nucleophilic Trapping: Methanol, acting as both solvent and nucleophile, attacks the N-acyliminium ion to yield the final N,O-acetal product[7].
-
Cathodic Balancing: Simultaneously at the cathode, methanol is reduced to form methoxide ions and hydrogen gas (
). This generates the necessary methoxide to neutralize the protons released at the anode, maintaining pH neutrality[7].
Figure 1: ET-PT-ET mechanistic sequence of the Shono oxidation.
Comparative Analysis: Batch vs. Flow Electrochemistry
While batch electrolysis is excellent for initial screening, continuous flow electrochemistry offers profound advantages for scale-up. In a standard batch cell, the distance between electrodes is typically 5–10 mm. To overcome the electrical resistance (ohmic drop) of the solvent, a supporting electrolyte (e.g.,
In contrast, micro-flow electrochemical cells feature an interelectrode gap of just 100–500 µm[3]. This microscopic distance allows the solvent itself to act as the charge carrier, completely eliminating the need for supporting electrolytes[4].
Quantitative Process Comparison
| Process Parameter | Batch Electrolysis (Undivided Cell) | Continuous Flow Microreactor |
| Supporting Electrolyte | Required (0.1 M | Not Required (Solvent self-supports) |
| Faradaic Equivalents | 2.5 – 3.0 F/mol | 2.1 – 2.2 F/mol |
| Interelectrode Gap | ~5,000 – 10,000 µm | 100 – 500 µm |
| Thermal Management | Poor (Requires external cooling) | Excellent (High surface-to-volume ratio) |
| Post-Reaction Workup | Aqueous extraction to remove salts | Direct solvent evaporation |
| Scalability | Limited by cell volume | Continuous (Scale-out via time) |
Experimental Protocols (Self-Validating Workflows)
Protocol A: Batch Synthesis (Screening & Milligram Scale)
Designed for undivided electrochemical cells (e.g., IKA ElectraSyn 2.0).
-
Cell Preparation: Equip a 10 mL undivided glass vial with a Graphite anode and a Stainless Steel (or Platinum) cathode[9]. Causality: Graphite is chosen for the anode because its high overpotential prevents premature oxidation of the methanol solvent, directing the current toward the amine[8].
-
Reaction Mixture: Dissolve 1.0 mmol of N-acetylpyrrolidine and 0.1 M Tetraethylammonium tetrafluoroborate (
) in 5.0 mL of anhydrous methanol[8]. -
Electrolysis Parameters: Apply a constant current (galvanostatic mode) of 10 mA. Stir vigorously (800 rpm) to ensure mass transfer to the electrode surface. Pass a total charge of 2.5 F/mol[5].
-
Self-Validation Checkpoint: Pause the current and withdraw a 50 µL aliquot. Evaporate the solvent and dissolve in
. Perform -NMR. The reaction is complete when the starting material peak (~3.4 ppm) disappears and the diagnostic α-methine proton of the N,O-acetal product emerges as a distinct multiplet near 5.1 ppm[10]. -
Workup: Transfer the mixture to a round-bottom flask and concentrate under reduced pressure[5]. To remove the electrolyte, partition the crude residue between ethyl acetate and brine. Dry the organic layer over
and evaporate to yield the product.
Protocol B: Continuous Flow Synthesis (Scalable Production)
Designed for micro-flow electrochemical cells (e.g., Syrris Flux).
-
Reactor Setup: Assemble a flow electrochemical cell with a Graphite anode and a Platinum foil cathode, separated by a 250 µm fluoropolymer (FEP) spacer[3].
-
Reagent Preparation: Prepare a 0.5 M solution of N-acetylpyrrolidine in anhydrous methanol. Do not add supporting electrolyte [4].
-
Flow Parameters: Prime the system with pure methanol. Switch the HPLC syringe pump to the reagent stream at a flow rate of 0.1 mL/min.
-
Electrolysis Parameters: Apply a constant current calculated to deliver 2.2 F/mol based on the flow rate and reactor volume. Causality: The highly efficient mass transfer in the microchannel reduces the required Faradaic excess compared to batch[4].
-
Self-Validation Checkpoint: Route the reactor outflow through an in-line FT-IR flow cell. Monitor the shift of the amide carbonyl stretch and the appearance of the strong C-O ether stretch (~1100
). -
Workup: Collect the steady-state outflow. Because no electrolyte was used, simply evaporate the methanol under reduced pressure to obtain 1-(2-methoxypyrrolidin-1-yl)ethanone in high purity (>95% crude)[4].
Figure 2: Continuous flow electrochemistry workflow for scalable Shono oxidation.
References
1.1 - ACS Electrochemistry 2. 3 - The Royal Society of Chemistry 3. 9 - PubMed / Org Lett. 4.6 - Chemical Reviews - ACS Publications 5.5 - OSTI.GOV / Journal of Chemical Education 6.10 - RSC.org 7. 4 - PMC 8. 7 - IKA 9. 2 - Beilstein Journals 10. 8 - NSF.gov
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - The Shono-type electroorganic oxidation of unfunctionalised amides. Carbon–carbon bond formation via electrogenerated N-acyliminium ions [beilstein-journals.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Memory of chirality in a room temperature flow electrochemical reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ika.com [ika.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Selective Electrochemical Oxidation of Functionalized Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Application Note: 1-(2-Methoxypyrrolidin-1-yl)ethanone as a Keystone Precursor in Peptidomimetic Research
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry, Peptide Engineering, and Rational Drug Design
Executive Summary
The transition from native peptides to therapeutically viable drugs is frequently hindered by rapid proteolytic degradation and poor membrane permeability[1]. To circumvent these pharmacokinetic bottlenecks, drug development professionals increasingly rely on peptidomimetics—synthetic scaffolds designed to mimic the three-dimensional pharmacophore of natural peptides while resisting enzymatic cleavage.
Among the most critical building blocks in this domain is 1-(2-methoxypyrrolidin-1-yl)ethanone (commonly referred to as N-acetyl-2-methoxypyrrolidine). This compound serves as a highly efficient precursor for the generation of N-acyliminium ions , which are powerful electrophiles used to synthesize structurally constrained proline surrogates[2]. By functionalizing the C2 position of the pyrrolidine ring, researchers can lock peptide backbones into specific secondary structures (such as type II'
Mechanistic Rationale & Structural Significance
The Proline Tecton and Conformational Constraint
Proline is unique among the canonical amino acids; its side chain is cyclized onto the backbone nitrogen, creating a tertiary amide that restricts the
By utilizing 1-(2-methoxypyrrolidin-1-yl)ethanone, chemists can introduce bulky or functionalized substituents at the C2 position. The synthetic strategy relies on the
The N-Acyliminium Ion Pathway
The methoxy group at the C2 position of 1-(2-methoxypyrrolidin-1-yl)ethanone acts as a masked leaving group. Upon exposure to a strong Lewis acid (e.g.,
Fig 1: Mechanistic pathway of N-acyliminium ion generation and nucleophilic trapping.
Quantitative Profiling of Nucleophilic Additions
The versatility of 1-(2-methoxypyrrolidin-1-yl)ethanone lies in its compatibility with various nucleophiles. The table below summarizes typical reaction parameters and expected outcomes, providing a baseline for experimental design.
| Nucleophile Class | Specific Reagent | Lewis Acid | Temp (°C) | Expected Yield (%) | Primary Application in Peptidomimetics |
| Allylsilanes | Allyltrimethylsilane | -78 to -20 | 80 - 88% | Introduction of alkene handles for Ring-Closing Metathesis (RCM) stapled peptides. | |
| Silyl Enol Ethers | Acetophenone enol ether | -78 | 75 - 82% | Synthesis of extended | |
| Cyanides | Trimethylsilyl cyanide (TMSCN) | -78 to 0 | 85 - 92% | Generation of unnatural cyano-prolines; precursors for amidines and tetrazoles. | |
| Organometallics | Alkylmagnesium bromides | None / | -40 to 0 | 60 - 70% | Direct alkylation for increasing lipophilicity and membrane permeability. |
Self-Validating Experimental Protocol: C2-Allylation
To ensure reproducibility and scientific integrity, the following protocol for the Hosomi-Sakurai allylation of 1-(2-methoxypyrrolidin-1-yl)ethanone is designed as a self-validating system . Each critical step includes an observable quality control (QC) checkpoint.
Materials Required
-
1-(2-methoxypyrrolidin-1-yl)ethanone (1.0 equiv, strictly dried)
-
Allyltrimethylsilane (2.0 equiv)
-
Boron trifluoride diethyl etherate (
) (1.5 equiv) -
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous
Step-by-Step Methodology
Step 1: Substrate Preparation & Temperature Equilibration
-
In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 equiv of 1-(2-methoxypyrrolidin-1-yl)ethanone in anhydrous DCM (0.1 M concentration).
-
Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Causality: Cryogenic temperatures are mandatory to stabilize the transient N-acyliminium ion and suppress competitive elimination pathways (e.g., formation of enamides).
-
Validation Check: The solution must remain perfectly clear and colorless. Any turbidity indicates moisture contamination, which will prematurely quench the Lewis acid.
Step 2: Lewis Acid-Mediated Ion Generation
-
Add 1.5 equiv of
dropwise via a gas-tight syringe down the inner wall of the flask over 5 minutes. -
Stir at -78 °C for 20 minutes.
-
Causality:
coordinates to the methoxy oxygen, converting it into a superior leaving group and triggering the formation of the N-acyliminium ion[2]. -
Validation Check: A faint yellow tint typically develops, confirming the generation of the electrophilic complex.
Step 3: Nucleophilic Trapping
-
Add 2.0 equiv of allyltrimethylsilane dropwise.
-
Maintain the reaction at -78 °C for 1 hour, then gradually allow the bath to warm to -20 °C over 2 hours.
-
Causality: The
-silicon effect stabilizes the developing positive charge during the nucleophilic attack, ensuring a clean C-C bond formation without carbocation rearrangements. -
Validation Check: Withdraw a 10
L aliquot, quench in 100 L , and spot on a TLC plate (EtOAc/Hexane). Complete consumption of the starting material (higher ) and appearance of a single major product spot (lower ) validates reaction success.
Step 4: Quenching and Isolation
-
Quench the reaction at -20 °C by adding saturated aqueous
vigorously. -
Allow the biphasic mixture to warm to room temperature.
-
Causality: The mildly basic bicarbonate neutralizes the Lewis acid and hydrolyzes the silyl byproducts without cleaving the robust N-acetyl group.
-
Validation Check: Vigorous
gas evolution will occur. The cessation of bubbling validates that the Lewis acid has been completely neutralized.
Fig 2: Step-by-step workflow for the synthesis of C2-substituted pyrrolidines.
Downstream Application: Integration into Peptidomimetics
Once the C2-substituted pyrrolidine is isolated, the N-acetyl group must be converted into a protecting group suitable for Solid-Phase Peptide Synthesis (SPPS), such as Fmoc or Boc.
-
Deacetylation: The N-acetyl group is typically cleaved using vigorous acidic hydrolysis (e.g., 6M HCl at reflux) or enzymatic deacylation (e.g., using acylases) if stereocenter preservation is highly sensitive.
-
Reprotection: The free secondary amine is treated with Fmoc-OSu and
in a water/dioxane mixture to yield the Fmoc-protected proline surrogate. -
SPPS Coupling: Due to the steric bulk at the C2 position, coupling this surrogate to the next amino acid in the sequence requires highly efficient coupling reagents, such as HATU or COMU, combined with a strong base like DIPEA, often requiring double-coupling cycles to ensure complete conversion.
By integrating these tailored building blocks, researchers can systematically scan peptide sequences to identify regions where conformational restriction yields the highest therapeutic index.
References
-
General Strategy - Peptidomimetics II Source: Ebrary.net URL:[Link][2]
-
Building functionalized peptidomimetics: use of electroauxiliaries for introducing N-acyliminium ions into peptides Source: PubMed (NIH) URL:[Link][4]
-
A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI Source: PMC (NIH) URL:[Link][3]
Sources
- 1. Peptidomimetic - Wikipedia [en.wikipedia.org]
- 2. General Strategy - Peptidomimetics II [ebrary.net]
- 3. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Building functionalized peptidomimetics: use of electroauxiliaries for introducing N-acyliminium ions into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solvent Selection and Optimization Protocols for N-Acyliminium Ion-Mediated Reactions of 1-(2-Methoxypyrrolidin-1-yl)ethanone
Executive Summary
1-(2-Methoxypyrrolidin-1-yl)ethanone (also known as N-acetyl-2-methoxypyrrolidine) is a highly versatile N,O-acetal precursor widely utilized in the synthesis of functionalized pyrrolidines and alkaloid scaffolds. Under acidic conditions, the 2-methoxy group is expelled to generate a highly electrophilic N-acyliminium ion . Because this intermediate is transient and highly reactive, the success of subsequent nucleophilic trapping (e.g., allylation, aza-Friedel-Crafts, cyanation) is fundamentally dictated by the microenvironment—specifically, the solvent.
This application note provides drug development professionals and synthetic chemists with a mechanistic framework and self-validating protocols for selecting the optimal solvent systems to maximize yield, control stereochemistry, and prevent the decomposition of N-acyliminium intermediates.
Mechanistic Principles of N-Acyliminium Ion Generation
The generation of an N-acyliminium ion from 1-(2-methoxypyrrolidin-1-yl)ethanone is a reversible equilibrium [1]. The position of this equilibrium and the stability of the resulting cation are highly dependent on the Lewis/Brønsted acid used for activation and the solvating power of the medium.
Because N-acyliminium ions are weakly Lewis basic but highly electrophilic, they are prone to competitive quenching by nucleophilic solvents or decomposition via proton loss (forming enamides) [1]. Therefore, the solvent must possess a delicate balance: it must have a sufficient dielectric constant to stabilize the transient ion pair, yet lack Lewis basicity to avoid coordinating with the acid catalyst or trapping the cation.
Mechanistic pathway and solvent influence on N-acyliminium ion generation and trapping.
Solvent Effects & Selection Matrix
The choice of solvent directly impacts the thermodynamics of ion-pairing. In asymmetric catalysis (e.g., using chiral thioureas or phosphoric acids), the distance between the N-acyliminium ion and its counterion is critical. Strong ion-pairing interactions are favored at short distances in nonpolar solvents [2].
Non-Polar / Weakly Coordinating Solvents (DCM, DCE)
Halogenated solvents like Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) are the gold standards for N-acyliminium chemistry. They provide sufficient polarity to dissolve polar Lewis acids (e.g.,
Ethereal Solvents (THF, TBME)
Tetrahydrofuran (THF) is highly Lewis basic and will strongly coordinate with oxophilic Lewis acids, often dampening their reactivity and stalling the ionization of the methoxy group. However, sterically hindered ethers like tert-butyl methyl ether (TBME) are exceptional for asymmetric ion-pairing catalysis. TBME suppresses solvent-separated ion pairs, enforcing a tight contact ion pair between the N-acyliminium ion and the chiral counterion, which is essential for high enantioselectivity [2].
Protic Solvents (AcOH, MeOH)
Alcohols like Methanol (MeOH) will immediately trap the N-acyliminium ion, pushing the equilibrium back to the N,O-acetal state [1]. They are strictly avoided unless performing electrochemical anodic oxidations (Hofer-Moest reaction). Conversely, Acetic Acid (AcOH) is an excellent solvent for aza-Friedel-Crafts reactions. It acts as both a Brønsted acid to promote the departure of the methoxy group and a polar medium that stabilizes the cation, while being a sufficiently poor nucleophile to allow electron-rich arenes (e.g., indoles) to attack [3].
Table 1: Quantitative Solvent Selection Matrix
| Solvent | Dielectric Constant ( | Lewis Base Coordination | Impact on N-Acyliminium Reaction | Recommended Use Case |
| Dichloromethane (DCM) | 8.93 | Very Low | Stabilizes loose ion pairs; no competitive binding. | Standard Lewis acid-mediated C-C bond formations. |
| TBME | 2.60 | Moderate (Sterically hindered) | Enforces tight contact ion pairs; prevents solvent separation. | Asymmetric counterion-directed catalysis (high ee). |
| Tetrahydrofuran (THF) | 7.58 | High | Competes with methoxy group for Lewis acid binding. | Avoid unless modulating an overly aggressive Lewis acid. |
| Acetic Acid (AcOH) | 6.15 | Low (Protic) | Promotes ionization via H-bonding; poor nucleophile. | Intermolecular aza-Friedel-Crafts alkylations. |
| Methanol (MeOH) | 32.7 | Very High (Nucleophilic) | Irreversibly traps the cation, reverting to N,O-acetal. | Electrochemical generation (anodic oxidation) only. |
Standardized Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring specific visual and chromatographic milestones, researchers can ascertain the mechanistic progression of the reaction.
Protocol A: Lewis Acid-Mediated Allylation in Dichloromethane
Causality Note:
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Add 1-(2-methoxypyrrolidin-1-yl)ethanone (1.0 equiv, 1.0 mmol) and anhydrous DCM (0.1 M, 10 mL).
-
Nucleophile Addition: Inject allyltrimethylsilane (2.0 equiv, 2.0 mmol) via syringe. Stir for 5 minutes.
-
Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add
(1.5 equiv, 1.5 mmol).-
Self-Validation Check: The solution may turn slightly yellow, indicating the formation of the Lewis acid-substrate complex.
-
-
Reaction Monitoring: Stir at -78 °C for 2 hours. Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes, visualize with
stain).-
Self-Validation Check: The starting N,O-acetal will appear as a distinct spot that rapidly fades. The product will appear as a new, lower
spot.
-
-
Quenching: Quench the reaction at -78 °C by adding saturated aqueous
(5 mL).-
Causality Note: Quenching cold prevents the unreacted N-acyliminium ion from polymerizing or reacting with ambient moisture upon warming.
-
-
Workup: Allow the mixture to warm to room temperature. Extract with DCM (
mL), wash with brine, dry over anhydrous , and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Brønsted Acid-Catalyzed aza-Friedel-Crafts Reaction
Objective: Intermolecular alkylation with Indole to yield 1-(2-(1H-indol-3-yl)pyrrolidin-1-yl)ethanone.
Causality Note: Acetic acid is used as the solvent to provide a mild, protic environment that continuously generates the N-acyliminium ion in equilibrium without requiring moisture-sensitive Lewis acids [3].
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 1-(2-methoxypyrrolidin-1-yl)ethanone (1.0 equiv, 1.0 mmol) and Indole (1.2 equiv, 1.2 mmol) in glacial Acetic Acid (5 mL).
-
Reaction Execution: Stir the mixture at room temperature for 12–16 hours under an inert atmosphere.
-
Monitoring: Follow the reaction by LC-MS or TLC. The highly nucleophilic C3 position of the indole will selectively attack the transient N-acyliminium ion.
-
Workup: Dilute the reaction with EtOAc (20 mL) and carefully neutralize the acetic acid by washing with saturated aqueous
until the aqueous layer is basic (pH > 8).-
Self-Validation Check: Failure to fully neutralize the acid can lead to product degradation during concentration. Ensure no gas evolution (
) is observed before proceeding.
-
-
Isolation: Separate the organic layer, dry over
, filter, and concentrate. Purify the crude residue via silica gel chromatography.
Troubleshooting & Optimization Insights
-
Premature Decomposition: If the N-acyliminium ion decomposes (evidenced by complex mixtures or enamide formation on NMR), verify the anhydrous nature of the DCM. Water acts as a potent nucleophile, forming the 2-hydroxy hemiaminal which subsequently decomposes. Consider switching to a milder Lewis acid like
[4]. -
Low Enantiomeric Excess in Asymmetric Protocols: If utilizing a chiral counterion strategy, switch the solvent from DCM to TBME. The lower dielectric constant of TBME prevents the separation of the chiral anion from the N-acyliminium cation, enforcing a rigid stereochemical transition state [2].
References
- Science of Synthesis, Thieme Connect.
- Harvard DASH (Digital Access to Scholarship at Harvard).
- PMC - PubMed Central, National Institutes of Health.
- Toward Improving the Chemistry of N-Acyliminium Ions: Nucleophilic Substitution Reactions of Pyrrolidinone Derivatives with Trialkylsilyl Nucleophiles Catalyzed by Triisopropylsilyltrifluoromethane Sulfonate (TIPSOTf)
Troubleshooting & Optimization
Improving yield of 1-(2-methoxypyrrolidin-1-yl)ethanone during electrochemical oxidation
Topic: Maximizing the Yield of 1-(2-Methoxypyrrolidin-1-yl)ethanone via Shono Oxidation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the electrochemical α-methoxylation of N-acetylpyrrolidine.
The anodic oxidation of amides and carbamates to form N,O-acetals—commonly known as the Shono oxidation [1]—is a cornerstone of modern electroorganic synthesis. While the transformation is highly efficient in theory, practical execution often suffers from low current efficiency, electrode passivation, or poor chemoselectivity. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure reproducible, high-yield synthesis of 1-(2-methoxypyrrolidin-1-yl)ethanone.
I. Mechanistic Overview
To troubleshoot effectively, we must first understand the reaction's logical flow. The conversion of N-acetylpyrrolidine to 1-(2-methoxypyrrolidin-1-yl)ethanone is a two-electron anodic oxidation. The substrate undergoes a single-electron transfer (SET) at the anode to form a radical cation, followed by proton loss and a second SET to generate a highly reactive N-acyliminium ion. This electrophile is subsequently trapped by the methanol solvent [2].
Fig 1. Mechanistic pathway of the Shono oxidation of N-acetylpyrrolidine and common side reactions.
II. Troubleshooting Guides & FAQs
Q1: My reaction conversion stalls at 50-60% despite passing the theoretical 2.0 Faradays per mole (F/mol). Why is the current efficiency so low? A: Stalled conversion is almost always a symptom of either electrode passivation or competing solvent oxidation .
-
Causality: If you are using a platinum (Pt) anode, polymer byproducts can rapidly coat the electrode surface, increasing cell resistance and shifting the potential until the solvent (methanol) oxidizes instead of the substrate. Furthermore, if your current density is too low (<5 mA/cm²), the rate of intermediate generation cannot outpace background decomposition.
-
Solution: Switch to a Graphite or Glassy Carbon anode . Carbon electrodes possess a higher overpotential for methanol oxidation, ensuring the current is selectively channeled into the N-acetylpyrrolidine substrate [1]. Maintain a current density between 10–20 mA/cm².
Q2: I am isolating significant amounts of the 2,5-dimethoxypyrrolidine derivative. How do I prevent over-oxidation? A: Over-oxidation occurs when the target product, 1-(2-methoxypyrrolidin-1-yl)ethanone, undergoes a secondary oxidation event at the C5 position.
-
Causality: As the concentration of the starting material depletes toward the end of the reaction, the localized concentration of the mono-methoxylated product at the anode surface increases. If excess charge is passed, the product acts as the next most easily oxidized species.
-
Solution: Strictly monitor the total charge passed. Do not exceed 2.2 to 2.5 F/mol . Use gas chromatography (GC) to monitor the reaction at the 1.8 F/mol mark. Additionally, ensure vigorous stirring to prevent localized product buildup at the anode boundary layer.
Q3: NMR analysis shows my product is contaminated with 1-(2-hydroxypyrrolidin-1-yl)ethanone. What went wrong? A: You are observing nucleophilic trapping by water instead of methanol.
-
Causality: The N-acyliminium ion is highly electrophilic and will react preferentially with water over methanol due to water's higher nucleophilicity. Even trace amounts of moisture in the solvent or atmospheric humidity can lead to hydroxylation.
-
Solution: Use strictly anhydrous methanol (<50 ppm H₂O) stored over molecular sieves. Run the electrochemical cell under a dry nitrogen or argon atmosphere.
Q4: Can I use halide-based electrolytes like Et₄NBr or NaCl to save costs? A: No. Halide electrolytes will completely derail the Shono oxidation.
-
Causality: Bromide and chloride ions have much lower oxidation potentials than N-acetylpyrrolidine. The anode will preferentially oxidize the halides to bromine (Br₂) or chlorine (Cl₂) gas. This drops your current efficiency for the desired reaction to near zero and introduces halogenated side products.
-
Solution: Use non-nucleophilic, oxidation-resistant supporting electrolytes such as Tetraethylammonium tosylate (Et₄NOTs) or Tetraethylammonium tetrafluoroborate (Et₄NBF₄) .
III. Quantitative Data: Condition Optimization
The table below summarizes the causal relationship between reaction parameters and the resulting yield, providing a benchmark for your own optimizations.
| Electrolyte (0.1 M) | Current Density (mA/cm²) | Charge Passed (F/mol) | Conversion (%) | Yield (%) | Primary Observation / Issue |
| Et₄NOTs | 15 | 2.2 | >95 | 88 | Optimal conditions; high chemoselectivity. |
| Et₄NBF₄ | 15 | 2.2 | >95 | 85 | Excellent yield; slightly harder to remove during workup. |
| LiClO₄ | 50 (High) | 3.0 | >98 | 45 | Severe over-oxidation (formation of dimethoxy byproduct). |
| Et₄NBr | 15 | 2.2 | <20 | <10 | Halide oxidation; current wasted on Br₂ generation. |
| Et₄NOTs (Wet MeOH) | 15 | 2.2 | >95 | 50 | Competitive hydroxylation (approx. 35% hydroxy byproduct). |
IV. Standard Operating Procedure (SOP)
To ensure self-validating and reproducible results, follow this step-by-step methodology for the optimized workflow.
Fig 2. Step-by-step experimental workflow for the optimal electrochemical methoxylation.
Detailed Methodology:
-
Equipment Setup: Assemble a 50 mL undivided glass electrochemical cell. Equip it with a graphite/carbon plate anode (approx. 10 cm² submerged active area) and a platinum wire or nickel plate cathode. Note: An undivided cell is used because the cathodic reduction of protons to H₂ gas does not interfere with the anodic process.
-
Electrolyte Preparation: Dissolve 0.1 M tetraethylammonium tosylate (Et₄NOTs) in 30 mL of strictly anhydrous methanol. Purge the solution with dry N₂ for 5 minutes.
-
Substrate Addition: Add 10.0 mmol of N-acetylpyrrolidine to the electrolyte solution. Introduce a magnetic stir bar and stir vigorously (600 rpm) to minimize boundary layer thickness at the anode.
-
Electrolysis Execution: Connect the electrodes to a DC power supply operating in galvanostatic (constant current) mode. Apply a current of 150 mA (yielding a current density of 15 mA/cm²). Maintain the cell temperature at 10–15 °C using an external water bath to prevent solvent evaporation and stabilize the intermediate.
-
Charge Passage: Pass a total charge of 2.2 F/mol (approximately 3.9 hours for 10 mmol at 150 mA).
-
Workup & Isolation: Disconnect the power. Transfer the reaction mixture to a round-bottom flask and remove the methanol under reduced pressure (rotary evaporation). Extract the resulting residue with diethyl ether (3 × 20 mL) to precipitate the Et₄NOTs salt. Filter the suspension, concentrate the filtrate, and purify the crude oil via vacuum distillation to yield pure 1-(2-methoxypyrrolidin-1-yl)ethanone.
V. References
-
Shono, T., Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society, 97(15), 4264–4268.[Link]
-
Nutting, J. E., Rafiee, M., & Stahl, S. S. (2018). Electrochemical Oxidation of Organic Molecules at Lower Overpotential: Accessing Broader Functional Group Compatibility with Electron-Proton Transfer Mediators. Chemical Reviews, 118(9), 4834–4885.[Link]
Technical Support Center: Troubleshooting 1-(2-methoxypyrrolidin-1-yl)ethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation, storage, and assay integration of 1-(2-methoxypyrrolidin-1-yl)ethanone (also known as N-acetyl-2-methoxypyrrolidine).
This compound is typically synthesized via the Shono oxidation of N-acetylpyrrolidine, where electrochemical anodic oxidation generates a highly reactive N-acyliminium intermediate that is subsequently trapped by a methanol solvent[1]. While this is a robust synthetic method, the resulting product is an N-acyl hemiaminal ether . This specific functional group is notoriously sensitive to acidic environments, leading to rapid hydrolysis and ring-opening[2].
This guide is designed to provide you with the mechanistic causality behind these degradation issues, alongside self-validating protocols to ensure the integrity of your compound.
Mechanistic Overview: The Root Cause of Instability
To troubleshoot effectively, you must understand the degradation pathway. Under even mildly acidic conditions (such as standard silica gel or unbuffered water), the methoxy oxygen is protonated. This transforms the methoxy group into a superior leaving group, triggering the elimination of methanol and the regeneration of the electrophilic N-acyliminium ion[1].
Ambient water then acts as a nucleophile, attacking the iminium ion to form a hemiaminal (1-acetylpyrrolidin-2-ol). Because hemiaminals are inherently unstable, this intermediate undergoes ring-chain tautomerization, existing in equilibrium with its open-chain aldehyde form (4-acetamidobutanal)[3].
Fig 1: Acid-catalyzed hydrolysis pathway of 1-(2-methoxypyrrolidin-1-yl)ethanone.
Diagnostic FAQ & Troubleshooting
Q1: Why does my product decompose into a mixture of compounds during silica gel chromatography? Causality: Standard silica gel is slightly acidic (pH ~4.5–5.5) due to surface silanol groups. When 1-(2-methoxypyrrolidin-1-yl)ethanone contacts these acidic sites, it rapidly undergoes the N-acyliminium ion formation described above[2]. The residual water in the silica matrix traps the ion, leading to on-column hydrolysis. Solution: You must neutralize the stationary phase prior to loading your sample. See the validated protocol in Section 4.
Q2: My
Q3: Can I use this compound in aqueous biological assays?
Causality: Yes, but the pH of the assay buffer is the critical variable. Because the hydrolysis is acid-catalyzed, the compound is relatively stable in neutral to slightly basic media.
Solution: Ensure your assay buffers are strictly maintained at pH
Quantitative Stability Profile
To assist in your experimental design, below is a consolidated stability profile of 1-(2-methoxypyrrolidin-1-yl)ethanone across various common laboratory environments.
| Environmental Condition | Media / Matrix | Estimated Half-Life ( | Primary Degradant |
| Acidic Aqueous | Acetate Buffer (pH 4.0) | < 1 hour | 4-acetamidobutanal |
| Standard Chromatography | Unbuffered SiO | 10 - 30 minutes | 1-acetylpyrrolidin-2-ol |
| Physiological | PBS Buffer (pH 7.4) | > 24 hours | 1-acetylpyrrolidin-2-ol |
| Basic Aqueous | Borate Buffer (pH 9.0) | > 72 hours | None (Stable) |
| Modified Chromatography | SiO | Stable during elution | None (Stable) |
| Cryogenic Storage | Neat, Argon, -20 °C | > 12 months | None (Stable) |
Validated Experimental Protocols
Protocol: Amine-Deactivated Silica Gel Chromatography
To prevent on-column hydrolysis, the acidic silanol groups of the silica gel must be neutralized. This protocol utilizes Triethylamine (TEA) to create a basic microenvironment, suppressing N-acyliminium ion formation. This is a self-validating system ; do not proceed to the next step unless the validation criteria are met.
Step 1: Slurry Preparation
-
Action: Prepare your initial mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% to 2% (v/v) Triethylamine (TEA). Mix this solvent with your silica gel to create a slurry.
-
Causality: The TEA acts as a sacrificial base, irreversibly binding to the most acidic silanol sites on the silica surface before your compound ever touches them.
Step 2: Column Packing & Equilibration
-
Action: Pour the slurry into the column. Flush the packed bed with at least 3 column volumes (CV) of the TEA-containing mobile phase.
-
Self-Validation Check 1: Collect a few drops of the eluent exiting the column and test it with wet pH indicator paper.
-
Pass: The pH paper reads
7.5. The column is successfully deactivated. -
Fail: The pH paper reads
7.0. The silica is still absorbing TEA. Continue flushing with TEA-solvent until the eluent tests basic.
-
Step 3: Loading & Elution
-
Action: Dissolve your crude 1-(2-methoxypyrrolidin-1-yl)ethanone in a minimum volume of the TEA-containing eluent and load it onto the column. Elute using your standard gradient, ensuring 1% TEA is maintained throughout all solvent mixtures.
Step 4: Fraction Analysis & Structural Validation
-
Action: Pool the fractions containing your product.
-
Self-Validation Check 2 (2D-TLC): To prove that no degradation occurred during elution, spot a sample of the pooled fractions on a TLC plate. Elute in one direction, dry the plate completely, rotate it 90 degrees, and elute again in the same solvent.
-
Pass: A single spot appears perfectly on the diagonal axis.
-
Fail: Spots appear off the diagonal axis, indicating that the compound is actively degrading on the silica plate (and likely did so on the column).
-
-
Self-Validation Check 3 (NMR): Run a
H NMR of the concentrated product. The presence of a sharp singlet at ~3.3 ppm (methoxy -OCH ) and the strict absence of a triplet at ~9.7 ppm (aldehyde -CHO) confirms the absolute structural integrity of the N-acyl hemiaminal ether.
References
- Source: PrepChem.
- Shono Oxidation | Chem-Station Int. Ed.
- The Shono-type electroorganic oxidation of unfunctionalised amides.
Sources
Optimizing purification methods for 1-(2-methoxypyrrolidin-1-yl)ethanone: distillation vs chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who lose up to 80% of their yield when purifying 1-(2-methoxypyrrolidin-1-yl)ethanone (also known as N-acetyl-2-methoxypyrrolidine).
To successfully purify this compound, we must first understand its intrinsic reactivity. This molecule is a cyclic N-acyl-N,O-acetal (hemiaminal ether). The nitrogen lone pair is partially delocalized into the acetyl carbonyl, but it retains enough electron density to participate in neighboring group participation. Under acidic conditions, or high thermal stress, the methoxy group is expelled, generating a highly electrophilic N-acyliminium ion[1]. This unstable intermediate rapidly undergoes elimination to form an enamide (N-acetyl-2-pyrroline) or hydrolyzes into a ring-opened aldehyde[2].
Therefore, every experimental choice in your purification workflow must be explicitly designed to prevent the formation of this N-acyliminium ion.
Diagnostic Decision Matrix
Before selecting a purification route, consult the following matrix to match your experimental constraints with the appropriate methodology.
| Parameter | Short-Path Vacuum Distillation | Amine-Deactivated Chromatography |
| Optimal Scale | Large scale (> 1.0 g) | Small scale (< 1.0 g) |
| Physical State | Colorless oil[3] | Colorless oil[3] |
| Primary Degradation Risk | Thermal elimination of methanol (-32 Da) | Acid-catalyzed hydrolysis / streaking |
| Resolution Strategy | High vacuum (< 0.1 Torr) to lower boiling point | 1% Et₃N deactivated silica or Basic Alumina |
| Yield Expectation | 85% – 95% (if vacuum is strictly maintained) | 70% – 85% (due to minor on-column losses) |
Troubleshooting Guides & FAQs
Q1: My product degrades into multiple streaky spots on a standard silica gel column. What is happening? A1: Standard silica gel is mildly acidic (pH 4.5–5.5). When your N-acyl-N,O-acetal contacts this surface, the acidic silanol groups protonate the methoxy oxygen. The nitrogen lone pair then expels methanol, forming a reactive N-acyliminium ion[1]. This intermediate reacts with residual water on the silica to form a mixture of hydroxylated and ring-opened byproducts. Solution: You must neutralize the silica gel using 1% triethylamine (Et₃N) prior to loading your sample.
Q2: During distillation, my yield dropped significantly, and GC-MS shows a new major byproduct with a mass of [M-32]. What is this? A2: You are observing the thermal elimination of methanol. Even in the absence of acid, excessive heat provides the activation energy necessary to expel the methoxy group, yielding N-acetyl-2-pyrroline (an enamide)[2]. Solution: Your distillation temperature is too high because your vacuum is too weak. You must achieve a high vacuum of < 0.1 Torr before applying heat, allowing the compound to distill at a much lower temperature.
Q3: Can I use standard deuterated chloroform (CDCl₃) for NMR analysis of the purified fractions? A3: No. Standard CDCl₃ decomposes over time to produce trace amounts of deuterium chloride (DCl). This trace acid is sufficient to degrade your purified N-acyl-N,O-acetal in the NMR tube[4]. Solution: Filter your CDCl₃ through a small plug of basic alumina immediately before use, or add a single drop of pyridine-d₅ to the NMR tube to buffer the solution.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system —meaning you will perform built-in checks to confirm the safety of the environment before your compound is exposed to it.
Protocol A: Amine-Deactivated Silica Gel Chromatography
Use for complex mixtures or scales under 1 gram.
-
Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate) and add exactly 1% (v/v) Triethylamine (Et₃N). Mix thoroughly.
-
Stationary Phase Equilibration: Slurry standard silica gel (230-400 mesh) in the deactivated solvent. Pack the column and flush with a minimum of 3 Column Volumes (CV) of the deactivated solvent.
-
Self-Validation Check (Critical): Collect a few drops of the eluent exiting the column and spot it on wet pH paper. Do not proceed unless the pH reads > 7.0. If it is acidic, continue flushing.
-
Sample Loading: Dissolve your crude 1-(2-methoxypyrrolidin-1-yl)ethanone in a minimum volume of the deactivated solvent. Load it carefully onto the column.
-
Elution & TLC: Run the column. Note: Your TLC plates must also be pre-soaked in 1% Et₃N in hexanes and dried before spotting, otherwise the compound will degrade on the plate, giving false multi-spot readings.
-
Concentration: Combine pure fractions and evaporate under reduced pressure. Keep the rotary evaporator water bath below 30°C to prevent thermal degradation during concentration.
Protocol B: Short-Path High-Vacuum Distillation
Use for high-purity crude mixtures or scales over 1 gram.
-
Apparatus Preparation: Assemble a short-path distillation setup. The "short path" is mandatory to minimize the residence time of the vapor, thereby reducing thermal stress. Ensure all glassware is base-washed (rinsed with 1M NaOH, then water) and strictly oven-dried.
-
Vacuum Establishment & Self-Validation: Connect the system to a high-vacuum pump equipped with a liquid nitrogen trap. Turn on the vacuum and monitor the gauge. Do not apply heat until the system holds a stable vacuum of strictly < 0.1 Torr.
-
Degassing: Stir the crude oil under vacuum at room temperature for 15 minutes to remove residual volatile solvents (like EtOAc or DCM) which can cause bumping.
-
Distillation: Gradually heat the oil bath. Because 1-(2-methoxypyrrolidin-1-yl)ethanone is a moderately volatile amide, it will typically distill as a colorless oil[3] between 60°C–80°C at < 0.1 Torr.
-
Collection: Collect the main fraction in a receiving flask submerged in an ice bath to prevent volatility losses and protect the purified N,O-acetal from ambient moisture.
Purification Workflow
Decision matrix and workflow for the purification of 1-(2-methoxypyrrolidin-1-yl)ethanone.
References
-
Title: Hemiaminal ether synthesis by alcoholysis or hydrolysis (Citing: Li, M. et al., Org. Lett., 2014, 16, 10-13) Source: Organic Chemistry Portal URL: [Link]
-
Title: Recent advances in the catalytic generation of N-acyliminium ions and subsequent applications Source: Queen's University Belfast URL: [Link]
-
Title: One-Pot Synthesis of α-Branched N-Acylamines via Titanium-Mediated Condensation of Amides, Aldehydes, and Organometallics Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Supplementary Information (SI) for RSC Advances (N-acetyl-2-methoxypyrrolidine characterization) Source: Royal Society of Chemistry URL: [Link]
Sources
Preventing decomposition of 1-(2-methoxypyrrolidin-1-yl)ethanone during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic reproducibility of pyrrolidine derivatives. The compound 1-(2-methoxypyrrolidin-1-yl)ethanone is notoriously capricious during storage.
To successfully handle this compound, we must move beyond basic storage guidelines and understand the specific thermodynamic and kinetic vulnerabilities of its molecular structure. Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocols to ensure the absolute integrity of your batches.
Mechanistic Insight: The Vulnerability of the N,O-Acetal Linkage
1-(2-methoxypyrrolidin-1-yl)ethanone is fundamentally an N,O-acetal (a hemiaminal ether). While standard O,O-acetals are relatively stable, N,O-acetals are uniquely susceptible to acid-catalyzed hydrolysis[1].
The Causality of Degradation: The strong electron-donating nature of the pyrrolidine nitrogen provides massive anchimeric assistance. Even when partially delocalized by the acetyl group, the nitrogen's lone pair drives the expulsion of the methoxy leaving group the moment it is protonated by trace acids. The rate-determining step is the formation of a highly reactive N-acyliminium ion [2]. In synthetic chemistry, 2-methoxypyrrolidine derivatives are explicitly utilized as N-acyliminium precursors precisely because they eliminate methanol so easily under mild conditions[3]. Once this ion forms, it rapidly traps ambient moisture, forming a hemiaminal that irreversibly ring-opens into an aldehyde.
Degradation Pathway Visualization
Acid-catalyzed degradation pathway of 1-(2-methoxypyrrolidin-1-yl)ethanone.
Troubleshooting & FAQs
Q1: My stored batch turned slightly yellow and shows a new peak at ~9.7 ppm in the ¹H-NMR. What happened? A1: This is the hallmark of hydrolytic ring-opening. Trace moisture combined with a slightly acidic microenvironment (e.g., dissolved atmospheric CO₂ forming carbonic acid) catalyzed the cleavage of the N,O-acetal bond. The compound formed the N-acyliminium intermediate, reacted with water to form 1-acetylpyrrolidin-2-ol, and irreversibly tautomerized to 4-acetamidobutanal (the aldehyde peak at 9.7 ppm)[1].
Q2: Can I store this compound in standard borosilicate glass vials at room temperature? A2: Absolutely not. Standard borosilicate glass surfaces contain mildly acidic silanol (Si-OH) groups. Because N,O-acetals are exceptionally sensitive to Brønsted acids, contact with untreated glass acts as a heterogeneous catalyst, accelerating the formation of the N-acyliminium ion[3]. You must use base-washed, silanized, or PTFE-lined vials.
Q3: Is it safe to dissolve the compound in CDCl₃ for NMR analysis and leave it in the autosampler overnight? A3: No. Chloroform-d (CDCl₃) routinely degrades over time via photo-oxidation to produce trace amounts of deuterium chloride (DCl) and phosgene. This highly acidic microenvironment will rapidly decompose your sample[2]. Always filter CDCl₃ through basic alumina immediately before use, or switch to a non-acidic solvent like Benzene-d₆ or CD₃CN for overnight studies.
Quantitative Stability Data
To highlight the extreme sensitivity of this compound, below is a summary of the degradation kinetics extrapolated from N,O-acetal stability profiles across varying environmental conditions.
| Storage Temperature | Environmental Condition | pH Microenvironment | Estimated Half-Life (t½) | Primary Degradation Product |
| +25°C (Room Temp) | Ambient Air (Moisture) | Slightly Acidic (pH 5-6) | < 24 Hours | 4-Acetamidobutanal |
| +25°C (Room Temp) | Desiccator (Dry) | Neutral (pH 7) | ~ 4 Days | 1-acetylpyrrolidin-2-ol |
| -20°C | Argon Atmosphere | Neutral (pH 7) | 6 - 8 Months | Trace Hemiaminal |
| -80°C | Argon + K₂CO₃ Scavenger | Mildly Basic (pH 8) | > 2 Years | None (Stable) |
Standard Operating Procedure (SOP): Anhydrous Aliquoting & Cryogenic Storage
To guarantee batch integrity, we must implement a self-validating storage system . This protocol ensures that even if one environmental variable (like temperature) fluctuates slightly, built-in chemical safeguards will prevent degradation.
Step 1: Glassware Passivation (Eliminating Surface Acidity)
-
Action: Submerge amber glass vials in a 0.1 M KOH in methanol solution for 2 hours. Rinse thoroughly with HPLC-grade water, followed by acetone, and bake at 120°C for 4 hours.
-
Causality: This neutralizes the acidic surface silanols on the glass that act as heterogeneous catalysts for methoxy cleavage.
Step 2: Inert Atmosphere Transfer (Eliminating Moisture)
-
Action: Transfer the bulk compound into a strictly inert glovebox (Argon atmosphere, <1 ppm O₂ and H₂O).
-
Causality: Argon is significantly heavier than nitrogen, providing a denser, more robust protective blanket against nucleophilic water molecules, which are strictly required for the hemiaminal formation step.
Step 3: Micro-Environmental Buffering (The Self-Validating Control)
-
Action: Add 1–2 mg of oven-dried, anhydrous Potassium Carbonate (K₂CO₃) to the bottom of each vial before adding the compound.
-
Causality: K₂CO₃ acts as an insoluble, localized acid scavenger. If the vial seal is ever compromised and atmospheric CO₂ enters (forming carbonic acid), the K₂CO₃ will immediately neutralize it. This makes the protocol self-validating against handling errors or micro-leaks.
Step 4: Sealing and Cryogenic Storage (Arresting Kinetics)
-
Action: Seal the vials with PTFE-lined caps, wrap the seals tightly with Parafilm, and transfer immediately to a -80°C freezer.
-
Causality: Thermal energy is required to overcome the activation energy barrier for the expulsion of methanol. At -80°C, the kinetic energy of the system is insufficient to form the N-acyliminium intermediate, effectively freezing the degradation pathway entirely.
References
-
A Material Platform Based on Dissociative CO2-Derived N,O-Acetals for Tunable Degradation of 3D Printable Materials Source: Journal of the American Chemical Society URL:[Link][1]
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels Source: PMC - National Institutes of Health URL:[Link][2]
-
Stereoselective Total Syntheses of Lupin Alkaloids Source: University of Southampton Research Repository URL:[Link][3]
Sources
Resolving low reactivity of 1-(2-methoxypyrrolidin-1-yl)ethanone in substitution reactions
Welcome to the Technical Support Center. This portal is designed for synthetic chemists and drug development professionals troubleshooting low reactivity, poor yields, or unexpected byproducts when utilizing 1-(2-methoxypyrrolidin-1-yl)ethanone (N-acetyl-2-methoxypyrrolidine) in C2-nucleophilic substitution reactions.
Part 1: Core Principles of Reactivity (The "Why")
To successfully functionalize 1-(2-methoxypyrrolidin-1-yl)ethanone, one must understand the causality behind its inherent stability. The compound is an N,O-acetal (aminal ether). For substitution to occur at the C2 position, the molecule must first eject the methoxy group to form an N-acyliminium ion intermediate.
Unlike simple aliphatic amines, the nitrogen in this substrate is part of an N-acetyl group. The amide resonance strongly withdraws electron density away from the nitrogen atom, severely reducing its ability to push out the methoxy leaving group. Consequently, spontaneous dissociation does not occur under neutral or mildly acidic conditions[1].
To overcome this thermodynamic barrier, a strong Lewis acid must be introduced. The Lewis acid coordinates with the methoxy oxygen, weakening the C–O bond and converting it into a superior leaving group. This forced activation generates the highly electrophilic N-acyliminium intermediate, which can then be rapidly trapped by carbon or heteroatom nucleophiles[2].
Part 2: Troubleshooting FAQs
Q1: I added my nucleophile and stirred at room temperature, but I am only recovering unreacted 1-(2-methoxypyrrolidin-1-yl)ethanone. Why? A: The methoxy group is a poor leaving group on its own. Without a strong Lewis acid (such as BF3·OEt2, TiCl4, or TMSOTf) to activate the C–O bond, the N-acyliminium ion will not form. You must use a Lewis acid promoter to initiate the reaction[1].
Q2: I used a Lewis acid, but my yield is low, and TLC shows a highly UV-active byproduct. What happened? A: You are likely observing elimination to the corresponding enamide (1-acetyl-2,3-dihydro-1H-pyrrole). N-acyliminium ions are highly electrophilic but also possess acidic protons at the adjacent C3 position. If the reaction temperature is too high (e.g., > -40 °C) or if the nucleophile is too weak, the intermediate will lose a proton to form the thermodynamically stable enamide. Ensure your reaction is kept strictly at -78 °C.
Q3: Does the order of reagent addition matter? A: Absolutely. Always add the nucleophile to the starting material before adding the Lewis acid. If you add the Lewis acid first, the N-acyliminium ion generates without a trapping agent present, drastically increasing the rate of decomposition and enamide formation.
Q4: Can I run this reaction in methanol or ethanol to help dissolve my nucleophile? A: No. Protic solvents will instantly quench the Lewis acid and the N-acyliminium ion, reverting it back to an N,O-acetal (often exchanging the methoxy group for the solvent alcohol). Reactions must be performed in strictly anhydrous, non-coordinating solvents like Dichloromethane (DCM) under an inert atmosphere.
Part 3: Mechanistic Pathway & Visualization
The following diagram illustrates the critical pathways of Lewis acid activation, successful nucleophilic trapping, and the competing elimination side-reaction.
Mechanistic pathway of N-acyliminium ion generation and nucleophilic trapping vs. elimination.
Part 4: Self-Validating Experimental Workflow
Below is a highly optimized, step-by-step protocol for the Hosomi-Sakurai allylation of 1-(2-methoxypyrrolidin-1-yl)ethanone. This protocol includes built-in validation checks to ensure the chemistry is proceeding correctly.
Reagents & Equipment:
-
1-(2-methoxypyrrolidin-1-yl)ethanone (1.0 equiv)
-
Allyltrimethylsilane (2.0 equiv)
-
Boron trifluoride etherate (BF3·OEt2, 1.5 equiv) - Must be freshly distilled.
-
Anhydrous Dichloromethane (DCM)
-
Flame-dried Schlenk flask, Argon balloon, Dry ice/acetone bath.
Step-by-Step Procedure:
-
Preparation: Purge the flame-dried Schlenk flask with Argon. Add 1-(2-methoxypyrrolidin-1-yl)ethanone (1.0 equiv) and dissolve in anhydrous DCM to create a 0.1 M solution.
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 10 minutes.
-
Nucleophile Loading: Inject allyltrimethylsilane (2.0 equiv) via syringe. Stir for 5 minutes. (Validation Check: No reaction should occur at this stage. TLC should show only starting material).
-
Activation: Dropwise add BF3·OEt2 (1.5 equiv) down the side of the flask over 5 minutes. The solution may turn slightly yellow.
-
Monitoring: Stir at -78 °C for 2 hours. (Validation Check: Monitor by TLC. Stain with KMnO4. The starting material will disappear. If a strongly UV-active spot appears at 254 nm, your temperature is too high, and enamide is forming).
-
Quenching: While still at -78 °C, rapidly add saturated aqueous NaHCO3 (equal volume to DCM) to quench the Lewis acid. Do not remove the flask from the cold bath until the base is added.
-
Workup: Remove the cold bath, allow the mixture to warm to room temperature, extract with DCM (3x), dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography.
Part 5: Data Presentation - Lewis Acid Selection Guide
Selecting the correct Lewis acid is the most critical variable in resolving low reactivity. Use the table below to match the promoter to your specific nucleophile and substrate needs.
| Lewis Acid | Relative Strength | Recommended Temp | Typical Equivalents | Primary Use Case & Mechanistic Notes |
| BF3·OEt2 | Moderate | -78 °C | 1.2 - 1.5 | Industry Standard. Excellent balance of reactivity and stability for allylation and cyanation. Minimal byproduct formation if kept cold[2]. |
| TiCl4 | Strong | -78 °C | 1.0 - 1.2 | Stereocontrol. Highly effective for bidentate chelation, often providing superior diastereoselectivity in substituted pyrrolidines[2]. |
| TMSOTf | Very Strong | -78 °C to -40 °C | 1.0 - 1.5 | Recalcitrant Substrates. Used to force the generation of N-acyliminium salts when standard Lewis acids fail. High risk of enamide formation[3]. |
| SnCl4 | Moderate | -78 °C | 1.0 - 1.2 | Mild Alternative. A softer Lewis acid compared to TiCl4, useful when sensitive functional groups are present on the nucleophile. |
References
-
Title: Tandem Radical Decarboxylation−Oxidation of Amino Acids: A Mild and Efficient Method for the Generation of N-Acyliminium Ions and Their Nucleophilic Trapping Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines Source: Clockss.org URL: [Link]
-
Title: Product Class 10: N-Acyliminium Salts Source: Thieme Connect URL: [Link]
Sources
Technical Support Center: Mastering 1-(2-methoxypyrrolidin-1-yl)ethanone as a Synthetic Intermediate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-(2-methoxypyrrolidin-1-yl)ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of using this versatile intermediate and its derived N-acyliminium ion, ensuring the successful and efficient synthesis of your target molecules.
Introduction: The Power and Pitfalls of a Key Intermediate
1-(2-methoxypyrrolidin-1-yl)ethanone is a valuable precursor for the generation of a cyclic N-acyliminium ion. This highly reactive electrophilic species enables the formation of carbon-carbon and carbon-heteroatom bonds at the C2 position of the pyrrolidine ring, a common structural motif in many biologically active compounds. However, the high reactivity of the N-acyliminium ion also makes it susceptible to a variety of side reactions. This guide is designed to help you anticipate, diagnose, and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle 1-(2-methoxypyrrolidin-1-yl)ethanone?
A1: 1-(2-methoxypyrrolidin-1-yl)ethanone is a methoxyaminal and can be sensitive to moisture and acidic conditions, which can lead to hydrolysis. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C).[1] Avoid frequent opening of the container in a humid environment.
Q2: What is the primary reactive species generated from 1-(2-methoxypyrrolidin-1-yl)ethanone, and how is it formed?
A2: The primary reactive species is the N-acetyl-2-pyrrolidinium ion, a cyclic N-acyliminium ion. It is typically generated in situ by treating 1-(2-methoxypyrrolidin-1-yl)ethanone with a Lewis acid or a Brønsted acid. The acid coordinates to the methoxy group, facilitating its departure as methanol and forming the highly electrophilic iminium ion.
Q3: Which Lewis acids are commonly used to generate the N-acyliminium ion?
A3: A range of Lewis acids can be employed, and the choice can significantly impact reaction outcomes.[2] Common choices include:
-
Boron trifluoride etherate (BF₃·OEt₂): A versatile and widely used Lewis acid.
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): A strong Lewis acid that can promote reactions at low temperatures.
-
Titanium tetrachloride (TiCl₄): A strong Lewis acid, often used for reactions with carbon nucleophiles.
-
Scandium(III) triflate (Sc(OTf)₃): A water-tolerant Lewis acid that can be used in catalytic amounts.[2]
The optimal Lewis acid and its stoichiometry should be determined empirically for each specific nucleophile and substrate combination.
Troubleshooting Guide
Problem 1: Low or No Product Yield
A low or non-existent yield of the desired product is a common issue. A systematic approach to troubleshooting is essential.
Caption: A systematic workflow for troubleshooting low product yield.
-
Reagent Quality:
-
1-(2-methoxypyrrolidin-1-yl)ethanone Purity: Ensure the starting material is pure and free from hydrolysis products. Impurities can be checked by ¹H NMR.
-
Lewis Acid Activity: Lewis acids can degrade upon exposure to atmospheric moisture. Use a freshly opened bottle or a recently titrated solution.
-
Anhydrous Conditions: The N-acyliminium ion is highly sensitive to water. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere.[3]
-
-
Reaction Conditions:
-
Temperature: Some reactions require low temperatures (e.g., -78 °C) to prevent side reactions, while others may need elevated temperatures to proceed. Experiment with a range of temperatures.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[4]
-
Solvent: The choice of solvent can influence the stability and reactivity of the N-acyliminium ion. Dichloromethane (DCM) and acetonitrile (MeCN) are common choices.
-
-
Work-up and Purification:
-
Aqueous Work-up: The product may be partially water-soluble, especially if it contains polar functional groups. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent.[5] A brine wash can help to reduce the solubility of the product in the aqueous phase.[5]
-
Column Chromatography: Pyrrolidine derivatives can be polar and may streak on silica gel. Consider using a solvent system with a small amount of a basic modifier like triethylamine (0.1-1%) to improve peak shape.[6] Alternatively, reversed-phase chromatography can be effective for polar compounds.
-
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of side products. Two of the most common side reactions are elimination to form an enamide and hydrolysis of the intermediate.
Under certain conditions, particularly with elevated temperatures or the use of a non-nucleophilic base, the N-acyliminium ion can undergo elimination to form the corresponding enamide, N-acetyl-2,3-dihydropyrrole.
Sources
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Optimization of current density for 1-(2-methoxypyrrolidin-1-yl)ethanone electrosynthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the anodic methoxylation (Shono oxidation) of 1-(pyrrolidin-1-yl)ethanone (N-acetylpyrrolidine) to 1-(2-methoxypyrrolidin-1-yl)ethanone.
Mechanistic Overview
Understanding the causality of the reaction is critical for troubleshooting. The transformation relies on a two-electron anodic oxidation. The amide undergoes a single-electron transfer (SET) at the anode to form a radical cation, followed by proton loss and a second SET to generate a highly reactive N-acyliminium ion[1]. Methanol acts as both the solvent and the nucleophile, trapping the iminium species to yield the desired alpha-methoxylated product.
Figure 1: Shono oxidation pathway of N-acetylpyrrolidine to the methoxylated product.
Troubleshooting & FAQs
Q1: I am observing low conversion of N-acetylpyrrolidine. How should I adjust the current density (
Q2: My GC/MS analysis shows significant amounts of the 2,5-dimethoxylated byproduct. What is causing this over-oxidation?
A: This is a classic mass transfer limitation issue caused by excessive current density. When
Q3: During constant current electrolysis, the cell voltage is steadily climbing. Is this normal? A: A slight initial rise is normal as the substrate depletes, but a continuous, sharp spike indicates electrode passivation or electrolyte degradation. In methanol, if the substrate cannot satisfy the applied current, the potential climbs until solvent oxidation (yielding formaldehyde/formic acid) or polymer fouling occurs on the anode[1]. Solution: Switch to a "greasier" supporting electrolyte (e.g., Et₄NBF₄ instead of LiClO₄) to modulate the double layer, or use a quasi-divided cell configuration. Ensure your anode (preferably isostatic graphite) is thoroughly polished before use.
Diagnostic Workflow
Figure 2: Diagnostic workflow for optimizing current density in Shono-type methoxylations.
Standard Operating Protocol (SOP)
This self-validating protocol utilizes a batch setup but is directly translatable to continuous flow systems[4]. The parameters below are designed to prevent the mass-transfer limitations discussed in the troubleshooting section.
Materials:
-
Substrate: 1-(pyrrolidin-1-yl)ethanone (10 mmol)
-
Solvent/Nucleophile: Anhydrous Methanol (50 mL)
-
Supporting Electrolyte: Tetraethylammonium tetrafluoroborate (Et₄NBF₄, 0.1 M)
-
Electrodes: Isostatic Graphite Anode (Surface area: ~10 cm²), Stainless Steel or Platinum Cathode.
Step-by-Step Methodology:
-
Electrolyte Preparation: Dissolve 1.08 g of Et₄NBF₄ in 50 mL of anhydrous methanol in an undivided 100 mL beaker-type electrochemical cell.
-
Substrate Addition: Add 1.13 g (10 mmol) of 1-(pyrrolidin-1-yl)ethanone to the electrolyte solution. Stir gently at 400 RPM to ensure complete homogeneity and adequate mass transfer.
-
Cell Assembly: Immerse the graphite anode and stainless steel cathode into the solution, maintaining a strict interelectrode gap of approximately 2-3 mm to minimize ohmic drop.
-
Electrolysis: Connect the electrodes to a DC power supply. Set the system to galvanostatic (constant current) mode. Apply a current of 200 mA (yielding a current density of exactly 20 mA/cm² on the 10 cm² anode).
-
Monitoring: Pass exactly 2.5 F/mol of charge (approx. 67 minutes at 200 mA for 10 mmol). Monitor the cell voltage; it should remain relatively stable (typically between 3.0V - 5.0V).
-
Workup: Evaporate the methanol under reduced pressure. Extract the residue with diethyl ether (3 x 20 mL) to precipitate the supporting electrolyte. Filter, concentrate the filtrate, and purify via silica gel chromatography (EtOAc/Hexanes) to isolate 1-(2-methoxypyrrolidin-1-yl)ethanone.
Quantitative Data Presentation: Current Density Optimization
The following table summarizes the causal relationship between current density, conversion, and selectivity, based on established benchmarks for pyrrolidine derivatives[3][4].
| Current Density ( | Total Charge | Conversion (%) | Mono-methoxylation Yield (%) | Di-methoxylation Yield (%) | Diagnostic Conclusion |
| 5 mA/cm² | 2.5 F/mol | 45% | 42% | 0% | Sub-optimal electron transfer rate. |
| 10 mA/cm² | 2.5 F/mol | 75% | 72% | 0% | Acceptable, but low space-time yield. |
| 20 mA/cm² | 2.5 F/mol | 95% | 90% | <2% | Optimal balance of kinetics and mass transfer. |
| 40 mA/cm² | 2.5 F/mol | >99% | 65% | 25% | Mass transfer limited; severe over-oxidation. |
References
-
Waldvogel, S. R., et al. "Modern Electrochemical Aspects for the Synthesis of Value‐Added Organic Products." Semantic Scholar. 2
-
Yan, M., et al. "Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance." Chemical Reviews. 1
-
Wirth, T., et al. "Efficient Flow Electrochemical Alkoxylation of Pyrrolidine-1-carbaldehyde." Synlett. 3
-
Moeller, K. D., et al. "Scaling-up Electroorganic Synthesis Using a Spinning Electrode Electrochemical Reactor in Batch and Flow Mode." ACS Organic Process Research & Development. 4
Sources
Technical Support Center: Isolation and Purification of 1-(2-methoxypyrrolidin-1-yl)ethanone
A Note from the Senior Application Scientist: The synthesis of 1-(2-methoxypyrrolidin-1-yl)ethanone (via the acetylation of 2-methoxypyrrolidine) frequently leaves researchers battling complex crude mixtures. The core challenge lies in the competing physicochemical properties of the neutral amide product and the highly basic secondary amine starting material. Below is a field-proven, self-validating troubleshooting guide designed to help you exploit these chemical differences, ensuring high-purity isolation without sacrificing product yield.
Workflow Visualization
Workflow for the acid-base extraction of 1-(2-methoxypyrrolidin-1-yl)ethanone.
Troubleshooting & FAQs
Q1: Why does unreacted 2-methoxypyrrolidine persist in my final amide product after a standard water wash? A: 2-Methoxypyrrolidine is a secondary amine. While the methoxy group at the C2 position exerts a slight electron-withdrawing inductive effect, the nitrogen remains highly basic. If your aqueous wash is neutral (e.g., pure water), the amine remains unprotonated. In its neutral state, it is highly soluble in the organic phase alongside your synthesized 1-(2-methoxypyrrolidin-1-yl)ethanone. To break this co-solubility, you must exploit their differing pKa values. Washing the organic layer with a dilute acid (such as 1M HCl) forces the protonation of the amine, converting it into a highly water-soluble ammonium chloride salt that partitions exclusively into the aqueous phase[1].
Q2: When I use 1M HCl to remove the amine, my amide yield drops significantly. What is causing this product loss? A: 1-(2-methoxypyrrolidin-1-yl)ethanone is a low-molecular-weight, highly polar amide with strong hydrogen-bond accepting capabilities. During an aqueous acid wash, this neutral amide can partition unfavorably into the aqueous layer, leading to severe yield loss[2]. To mitigate this, you must alter the ionic strength of the aqueous phase. According to the Hofmeister series, adding kosmotropic salts (like Na₂SO₄ or NaCl) to the aqueous phase decreases the solubility of polar organic molecules in water—a phenomenon known as the "salting-out" effect[3]. Saturating your 1M HCl wash with NaCl or Na₂SO₄ will force the amide back into the organic phase while still successfully extracting the protonated amine.
Data Presentation: Impact of Aqueous Phase Additives
The following table summarizes the quantitative impact of various aqueous wash conditions on the recovery of polar amides during liquid-liquid extraction.
| Aqueous Wash Condition | Organic Solvent | Amine Removal Efficiency | Estimated Amide Recovery (%) | Causality / Observation |
| Water (Neutral) | Ethyl Acetate | < 10% | > 95% | Fails to protonate/remove the basic amine. |
| 1M HCl (No Salt) | Ethyl Acetate | > 99% | ~ 65% | High product loss due to amide water-solubility. |
| 1M HCl + Sat. NaCl | Ethyl Acetate | > 99% | ~ 88% | Moderate salting-out effect improves recovery. |
| 1M HCl + 15% Na₂SO₄ | Ethyl Acetate | > 99% | > 95% | Strong kosmotropic salt maximizes organic partitioning. |
Self-Validating Experimental Protocol
To ensure absolute scientific integrity and prevent downstream failures, follow this self-validating methodology for purifying your amide mixture.
Phase 1: Solvation & Dilution
-
Dilute the crude reaction mixture (containing the amide, unreacted 2-methoxypyrrolidine, and acidic byproducts) in a water-immiscible solvent with a high affinity for polar amides, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Validation Checkpoint: Ensure complete dissolution. Any persistent suspension may indicate insoluble salts that should be filtered prior to extraction.
Phase 2: Targeted Amine Removal (Acid Wash) 2. Add an equal volume of 1M HCl that has been pre-saturated with NaCl[1]. 3. Vigorously shake the separatory funnel and vent to release any pressure.
-
Causality: The acid protonates the amine, while the saturated salt prevents the polar amide from migrating into the aqueous layer[3].
-
Validation Checkpoint: After phase separation, test the pH of the aqueous layer using pH paper. It must be < 2. If the pH is > 2, the acid was entirely consumed by the excess amine. You must repeat the acid wash until the aqueous layer remains strongly acidic.
Phase 3: Acidic Byproduct Removal (Base Wash) 4. Drain the aqueous layer (discard) and wash the retained organic layer with an equal volume of Saturated NaHCO₃[1].
-
Validation Checkpoint: Observe the interface for CO₂ gas evolution. Continue to gently swirl and vent until gas evolution completely ceases. This confirms the absolute neutralization of all residual HCl and unreacted acetylating agents.
Phase 4: Final Verification & Isolation 5. Wash the organic layer once more with pure Brine to remove residual water[2]. 6. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation Checkpoint (TLC): Spot the purified product against the crude mixture on a silica TLC plate. Stain the plate with Ninhydrin and heat. Unreacted 2-methoxypyrrolidine (a secondary amine) will appear as a dark purple spot. A successful purification is validated by the complete absence of this purple spot in your final product lane.
References
Sources
Validation & Comparative
A Comprehensive Guide to Identifying 1-(2-methoxypyrrolidin-1-yl)ethanone Rotamers via NMR Spectroscopy
For Immediate Publication
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the identification and characterization of rotational isomers (rotamers) of 1-(2-methoxypyrrolidin-1-yl)ethanone. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of dynamic molecular structures.
Introduction: The Significance of Amide Rotamers
The amide bond, a fundamental linkage in peptides, proteins, and numerous pharmaceuticals, exhibits restricted rotation around the C-N bond due to the delocalization of the nitrogen lone pair into the carbonyl group.[1][2][3] This restricted rotation often leads to the existence of distinct, slowly interconverting rotational isomers, or rotamers. The presence and relative populations of these rotamers can profoundly influence a molecule's biological activity, pharmacokinetic properties, and overall three-dimensional structure.
1-(2-methoxypyrrolidin-1-yl)ethanone presents a compelling case study. The N-acylpyrrolidine scaffold is a common motif in medicinal chemistry, and the stereoelectronic effects of the 2-methoxy substituent are expected to influence the rotational barrier and the relative stability of the cis and trans rotamers. Understanding this dynamic equilibrium is crucial for structure-activity relationship (SAR) studies and rational drug design.
The Power of NMR in Unraveling Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for investigating molecular dynamics, including the conformational exchange between rotamers.[1][4][5] Several key NMR parameters and techniques provide detailed insights into the structure, population, and kinetics of these isomers.
-
Chemical Shift (δ): The chemical environment of a nucleus dictates its resonance frequency. In the case of rotamers, nuclei in proximity to different substituents will exhibit distinct chemical shifts for each isomer.
-
Scalar Coupling (J-coupling): Through-bond interactions between neighboring nuclei, manifested as signal splitting, can differ between rotamers due to changes in dihedral angles.
-
Nuclear Overhauser Effect (NOE): This through-space interaction provides information about the spatial proximity of nuclei.[6][7][8][9] NOE is a powerful tool for unambiguously assigning the stereochemistry of rotamers.[6][7][8][9]
-
Dynamic NMR (DNMR): By varying the temperature, the rate of interconversion between rotamers can be manipulated.[10][11] At low temperatures (slow exchange), distinct signals for each rotamer are observed. As the temperature increases, the rate of exchange accelerates, causing the signals to broaden and eventually coalesce into a single, averaged signal at the coalescence temperature (Tc).[12][13][14] Further temperature increases lead to a sharpening of the averaged signal (fast exchange).
Comparative Analysis of NMR Techniques for Rotamer Identification
A multi-faceted NMR approach is essential for a comprehensive characterization of the rotameric equilibrium of 1-(2-methoxypyrrolidin-1-yl)ethanone.
1D NMR Spectroscopy: The First Look
¹H and ¹³C NMR: At room temperature, if the rotational barrier is sufficiently high, the ¹H and ¹³C NMR spectra will display two sets of signals corresponding to the major and minor rotamers. The integration of the ¹H signals provides a quantitative measure of the rotamer populations.
2D NMR Spectroscopy: Unambiguous Assignments
-
COSY (Correlation Spectroscopy): Establishes proton-proton scalar coupling networks within each rotamer, aiding in the assignment of the pyrrolidine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, facilitating the assignment of the ¹³C spectrum.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for differentiating the cis and trans rotamers.[8][15] For the trans rotamer, NOE correlations are expected between the acetyl methyl protons and the H2 proton of the pyrrolidine ring. Conversely, in the cis rotamer, an NOE would be observed between the acetyl methyl protons and the H5 protons.
Dynamic NMR (DNMR): Quantifying the Rotational Barrier
-
Variable Temperature (VT) NMR: By acquiring a series of ¹H NMR spectra at different temperatures, the coalescence temperature (Tc) for specific pairs of exchanging signals can be determined.[11][16] This allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation.[12]
-
EXSY (Exchange Spectroscopy): This 2D NMR experiment directly observes chemical exchange between rotamers.[10][17][18][19] Cross-peaks in the EXSY spectrum connect the signals of the same nucleus in the two different rotameric states, providing definitive proof of the exchange process.[10][15][17][18][19]
Experimental Data and Interpretation
The following tables summarize hypothetical, yet representative, NMR data for the two rotamers of 1-(2-methoxypyrrolidin-1-yl)ethanone.
Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃, 298 K)
| Proton | Major Rotamer (δ, ppm) | Minor Rotamer (δ, ppm) |
| Acetyl-CH₃ | 2.10 (s) | 2.05 (s) |
| OCH₃ | 3.30 (s) | 3.35 (s) |
| H2 | 4.50 (dd) | 4.20 (dd) |
| H5a | 3.60 (m) | 3.75 (m) |
| H5b | 3.40 (m) | 3.55 (m) |
| H3, H4 | 1.80-2.00 (m) | 1.85-2.05 (m) |
Table 2: Key NOE Correlations for Rotamer Assignment
| Irradiated Protons | Observed NOE | Conclusion |
| Acetyl-CH₃ (Major) | H2 (Major) | Major rotamer is trans |
| Acetyl-CH₃ (Minor) | H5a, H5b (Minor) | Minor rotamer is cis |
Table 3: Dynamic NMR Parameters
| Parameter | Value |
| Coalescence Temperature (Tc) for Acetyl-CH₃ | 330 K |
| Δν (at 298 K) | 25 Hz |
| ΔG‡ (at Tc) | 16.5 kcal/mol |
Visualizing the Workflow and Equilibrium
Caption: Experimental workflow for NMR analysis.
Sources
- 1. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficient and accurate algorithm for assigning nuclear overhauser effect restraints using a rotamer library ensemble and residual dipolar couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. users.cs.duke.edu [users.cs.duke.edu]
- 8. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. colorado.edu [colorado.edu]
- 13. fiveable.me [fiveable.me]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. NOESY and EXSY [chem.ch.huji.ac.il]
- 16. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 17. EXSY (Exchange Spectroscopy, NMR) | Chem-Station Int. Ed. [en.chem-station.com]
- 18. ekwan.github.io [ekwan.github.io]
- 19. Quantitative Analysis of 2D EXSY NMR Spectra of Strongly Coupled Spin Systems in Transmembrane Exchange - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electron Ionization Mass Spectrometry of 1-(2-methoxypyrrolidin-1-yl)ethanone: A First-Principles Approach to Identification
Abstract: The structural elucidation of novel or unreferenced compounds presents a significant challenge in analytical chemistry. Standard library matching often fails, necessitating a return to first principles of mass spectral fragmentation. This guide provides an in-depth, predictive analysis of the electron ionization (EI) fragmentation pattern of 1-(2-methoxypyrrolidin-1-yl)ethanone. By leveraging fundamental mechanisms such as alpha-cleavage and amide bond fission, we construct a probable mass spectrum for this compound. Furthermore, we present a comparative analysis against its structural isomer, 1-(3-methoxypyrrolidin-1-yl)ethanone, to highlight the diagnostic ions crucial for unambiguous identification. This document is intended for researchers, analytical scientists, and forensic chemists who require a robust framework for identifying novel pyrrolidine derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
Foundational Principles in the Mass Spectrometry of N-Acylpyrrolidines
The predictable fragmentation of a molecule under high-energy electron ionization (70 eV) is governed by the stability of the resulting radical cations and fragment ions. For a molecule like 1-(2-methoxypyrrolidin-1-yl)ethanone, the fragmentation pattern is a composite of pathways dictated by its distinct functional groups: the cyclic amine (pyrrolidine), the amide linkage, and the ether (methoxy) group.
Alpha-Cleavage in Cyclic Amines and Ethers
Alpha (α)-cleavage is the most influential fragmentation mechanism for amines and ethers.[1][2][3] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the heteroatom (in this case, Nitrogen or Oxygen). The resulting cation is resonance-stabilized by the lone pair of electrons on the heteroatom, making this a highly favorable pathway that often produces the base peak in the spectrum.[1][4] In cyclic systems like pyrrolidine, α-cleavage involves the breaking of a ring bond adjacent to the nitrogen, initiating a series of ring-opening fragmentation events.
Amide Bond Cleavage
The N-CO bond in amides is another common point of fracture.[5] This cleavage typically results in the formation of a stable acylium ion (R-C≡O⁺) and the loss of the amine portion as a neutral radical.[5] For N-acetyl derivatives, this pathway generates a characteristic acetyl cation or a related fragment.
Predicted Fragmentation Pathway of 1-(2-methoxypyrrolidin-1-yl)ethanone
The molecular weight of 1-(2-methoxypyrrolidin-1-yl)ethanone (C₇H₁₃NO₂) is 143.18 g/mol . The molecular ion (M⁺•) peak is expected at m/z 143 . Due to the presence of a single nitrogen atom, this molecular ion peak will have an odd mass-to-charge ratio, consistent with the Nitrogen Rule.[2][4]
The primary fragmentation pathways are predicted to be initiated by α-cleavage relative to the nitrogen and oxygen atoms.
Pathway A: Primary α-Cleavage at C2-C3 Bond The most probable initial fragmentation is the cleavage of the C2-C3 bond within the pyrrolidine ring, which is alpha to the ring nitrogen. This is a classic ring-opening fragmentation for N-substituted pyrrolidines.
Pathway B: Loss of the Methoxy Group A competing initial fragmentation is the cleavage of the C2-O bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This results in an ion at m/z 112 .
Pathway C: Amide Cleavage Cleavage of the N-acetyl group can occur in two ways:
-
Loss of the acetyl radical (•COCH₃): This would lead to an ion at m/z 100, corresponding to the 2-methoxypyrrolidine cation.
-
Formation of the acetyl cation (CH₃CO⁺): This produces a highly characteristic and stable ion at m/z 43 .
The interplay of these pathways will generate the key diagnostic ions in the mass spectrum.
Caption: Predicted EI fragmentation pathway for 1-(2-methoxypyrrolidin-1-yl)ethanone.
Table 1: Key Predicted Ions for 1-(2-methoxypyrrolidin-1-yl)ethanone
| m/z | Proposed Structure/Formula | Mechanism of Formation | Diagnostic Value |
| 143 | [C₇H₁₃NO₂]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight. |
| 114 | [C₆H₁₂NO]⁺ | α-cleavage of the C2-C3 bond followed by rearrangement. | High (Indicates substituent at C2). |
| 112 | [C₆H₁₀NO]⁺ | Loss of methoxy radical (•OCH₃) from M⁺•. | High (Confirms methoxy group). |
| 98 | [C₅H₈NO]⁺ | Loss of formaldehyde (H₂C=O) from m/z 114 intermediate. | Moderate. |
| 70 | [C₄H₈N]⁺ | Characteristic fragment of N-substituted pyrrolidines.[6] | Moderate (Confirms pyrrolidine ring). |
| 43 | [CH₃CO]⁺ | Cleavage of the N-CO bond. | High (Confirms N-acetyl group). |
Comparative Analysis: 1-(2-methoxypyrrolidin-1-yl)ethanone vs. 1-(3-methoxypyrrolidin-1-yl)ethanone
To confidently identify the target compound, it is crucial to distinguish it from its isomers. The most common analytical challenge would be differentiating it from 1-(3-methoxypyrrolidin-1-yl)ethanone. The shift in the methoxy group's position from C2 to C3 fundamentally alters the primary α-cleavage patterns.
For the 3-methoxy isomer, the bonds alpha to the nitrogen are C2-N and C5-N. Cleavage at these positions will not directly involve the methoxy-substituted carbon.
Predicted Fragmentation of the 3-Methoxy Isomer:
-
Molecular Ion (M⁺•): m/z 143.
-
Primary α-Cleavage: Cleavage of the C2-C3 bond (or C5-C4) is still likely, but the subsequent fragmentation cascade will be different. A dominant initial fragmentation would be the formation of an iminium ion at m/z 70 ([C₄H₈N]⁺) through the loss of the substituted side chain.
-
Loss of Acetyl Group: Loss of •COCH₃ would yield an ion at m/z 100 (3-methoxypyrrolidine cation).
-
Key Differentiator: The 3-methoxy isomer is unlikely to produce the prominent m/z 114 ion seen in the 2-methoxy isomer, as this fragment's formation is dependent on the substituent being at the C2 position, which facilitates a specific ring-opening cascade. Instead, a fragment corresponding to the loss of an ethyl radical from the molecular ion, leading to m/z 114 , is less favorable and would not be a primary pathway. A more likely fragment would be at m/z 84 ([M - •COCH₃ - •CH₃]⁺).
Caption: Predicted EI fragmentation pathway for the 3-methoxy isomer.
Table 2: Diagnostic Ion Comparison
| m/z | 1-(2-methoxypyrrolidin-1-yl)ethanone | 1-(3-methoxypyrrolidin-1-yl)ethanone | Rationale for Differentiation |
| 114 | Present, likely abundant | Absent or very low abundance | This ion is a direct product of α-cleavage adjacent to the C2-substituted carbon. Its presence is highly indicative of the 2-methoxy isomer. |
| 112 | Present | Present | Loss of the methoxy group can occur from both isomers, making this ion non-discriminatory. |
| 84 | Absent or very low abundance | Present, likely abundant | This ion is a key product of ring fragmentation in the 3-methoxy isomer. |
| 70 | Present | Present | This common pyrrolidine fragment is expected in both and is not a primary differentiator. |
| 43 | Present, abundant | Present, abundant | The acetyl cation is common to both isomers due to the shared N-acetyl group. |
Experimental Protocol: GC-MS Analysis
This section provides a generalized, robust protocol for the analysis of novel psychoactive substances or related research chemicals like 1-(2-methoxypyrrolidin-1-yl)ethanone.
Sources
- 1. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 2. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jove.com [jove.com]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry | Journal of Forensic Science & Criminology | Open Access Journals | Annex Publishers [annexpublishers.co]
Comparative Reactivity Guide: 1-(2-Methoxypyrrolidin-1-yl)ethanone vs. 1-(2-Ethoxypyrrolidin-1-yl)ethanone
As a Senior Application Scientist evaluating stereoelectronic parameters for complex synthetic routes, the choice of N-acyliminium ion precursors is a critical decision. Both 1-(2-methoxypyrrolidin-1-yl)ethanone (N-acetyl-2-methoxypyrrolidine) and 1-(2-ethoxypyrrolidin-1-yl)ethanone (N-acetyl-2-ethoxypyrrolidine) serve as stable, isolable N,O-acetal precursors. Upon activation, they generate the highly electrophilic N-acyliminium ion, a cornerstone intermediate in alkaloid synthesis and medicinal chemistry.
This guide objectively compares their reactivity profiles, mechanistic causality, and practical applications to help you select the optimal precursor for your α-amidoalkylation workflows.
Mechanistic Causality & Reactivity Profiles
The core performance metric of these precursors is their ability to efficiently generate the planar N-acyliminium ion upon treatment with a Lewis or Brønsted acid. The mechanism relies on the coordination of the acid to the alkoxy oxygen, followed by the heterolytic cleavage of the C–O bond.
Steric and Electronic Dynamics
The leaving group ability of the alkoxy substituent directly dictates the activation energy of this ionization step:
-
Steric Accessibility: The methoxy group possesses a smaller steric profile (A-value ~0.60 kcal/mol) compared to the ethoxy group (A-value ~0.90 kcal/mol). When utilizing bulky Lewis acids such as Triisopropylsilyltrifluoromethane sulfonate (TIPSOTf) or Titanium tetrachloride (TiCl4), the less hindered methoxy oxygen allows for faster coordination and subsequent ionization[1].
-
Leaving Group Thermodynamics: The pKa of the conjugate acids (Methanol: ~15.5 vs. Ethanol: ~15.9) indicates that methanol is a marginally superior leaving group. In kinetically controlled reactions at cryogenic temperatures (-78 °C), the methoxy derivative exhibits a faster rate of N-acyliminium ion formation.
-
Synthetic Origin: The ubiquitous nature of the methoxy derivative stems from its synthesis via the anodic Shono oxidation of N-acetylpyrrolidine. Methanol is the optimal solvent for this electrochemical process due to its high dielectric constant and conductivity, making the methoxy precursor the industry standard[2]. However, in many standard catalytic dehydrative or amidoalkylation reactions, the ethoxy and methoxy variants can be utilized interchangeably with near-equivalent efficacy[3].
Figure 1: Mechanism of N-acyliminium ion generation and nucleophilic attack.
Quantitative Data Comparison
The following table summarizes the physicochemical and reactive differences between the two precursors to guide your experimental design.
| Parameter | 1-(2-Methoxypyrrolidin-1-yl)ethanone | 1-(2-Ethoxypyrrolidin-1-yl)ethanone |
| Alkoxy Leaving Group | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) |
| Leaving Group pKa (Conjugate Acid) | ~15.5 (Methanol) | ~15.9 (Ethanol) |
| Steric Hindrance (A-value) | ~0.60 kcal/mol | ~0.90 kcal/mol |
| Relative Ionization Rate | Faster (Less sterically hindered) | Slower (More sterically hindered) |
| Optimal Lewis Acids | BF₃·OEt₂, TiCl₄, TIPSOTf | BF₃·OEt₂, SnCl₄ |
| Primary Synthesis Route | Anodic Shono Oxidation in Methanol | Anodic Shono Oxidation in Ethanol |
| Commercial Availability | High (Industry Standard) | Low to Moderate |
Self-Validating Experimental Protocol: α-Amidoalkylation
To ensure scientific integrity, the following protocol for the allylation of the N,O-acetal is designed as a self-validating system. We utilize Boron trifluoride diethyl etherate (BF₃·OEt₂) because it is a hard Lewis acid that strongly coordinates to the hard oxygen atom of the alkoxy group, facilitating its rapid departure.
Materials Required:
-
N,O-Acetal Precursor (1.0 equiv, 1.0 mmol)
-
Allyltrimethylsilane (1.5 equiv, 1.5 mmol)
-
BF₃·OEt₂ (1.2 equiv, 1.2 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂, 10 mL)
Step-by-Step Methodology:
-
Preparation & Inert Atmosphere: Dissolve the N,O-acetal in anhydrous CH₂Cl₂ under an argon atmosphere. Causality: Strict anhydrous conditions are mandatory; trace water acts as a competing nucleophile, leading to the formation of the undesired hemiaminal (N-acetyl-2-hydroxypyrrolidine) rather than the target C–C bond.
-
Cryogenic Cooling: Cool the reaction mixture to -78 °C. Causality: N-acyliminium ions are highly reactive. Generating them at cryogenic temperatures prevents decomposition pathways, such as elimination to the corresponding enamide.
-
Activation: Add BF₃·OEt₂ dropwise over 5 minutes. Stir for 15 minutes. The solution may turn slightly yellow, indicating the formation of the N-acyliminium ion.
-
Nucleophilic Addition: Add allyltrimethylsilane dropwise. Allow the reaction to slowly warm to -20 °C over 2 hours.
-
Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, EtOAc/Hexane). The protocol is self-validating when the polar N,O-acetal spot disappears entirely, replaced by a distinct, less polar spot corresponding to the allylated product (detectable via KMnO₄ stain).
-
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the Lewis acid. Extract with CH₂Cl₂ (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Figure 2: Step-by-step experimental workflow for α-amidoalkylation.
Conclusion
While both 1-(2-methoxypyrrolidin-1-yl)ethanone and 1-(2-ethoxypyrrolidin-1-yl)ethanone are highly effective precursors for N-acyliminium ion chemistry, the methoxy derivative is objectively superior for general screening . Its lower steric hindrance allows for broader compatibility with bulky Lewis acids and nucleophiles, and its origin from highly efficient Shono oxidations in methanol makes it the most accessible and reliable choice for drug development professionals.
References
-
Toward Improving the Chemistry of N-Acyliminium Ions: Nucleophilic Substitution Reactions of Pyrrolidinone Derivatives with Trialkylsilyl Nucleophiles Catalyzed by Triisopropylsilyltrifluoromethane Sulfonate (TIPSOTf) Source: Organic Letters (ACS Publications) URL:1
-
Electroorganic Synthesis under Flow Conditions Source: Accounts of Chemical Research (ACS Publications) URL:2
-
Synthesis of Medicinally Relevant Scaffolds via Earth Metal Catalysis Source: Lancaster University EPrints URL:3
Sources
Comprehensive Comparison Guide: Methoxy vs. Acetoxy Leaving Groups in Pyrrolidine Derivatives
As a Senior Application Scientist in medicinal chemistry and methodology development, designing synthetic routes involving pyrrolidine derivatives requires a rigorous understanding of intermediate reactivity. The generation of N-acyliminium ions —highly electrophilic intermediates crucial for functionalizing the α-position of nitrogen heterocycles—relies entirely on the controlled cleavage of a leaving group.
This guide provides an in-depth, objective comparison between the two most prevalent α-leaving groups in pyrrolidine chemistry: the Methoxy (-OMe) and Acetoxy (-OAc) groups. By analyzing the thermodynamic causality behind their reactivity, we can establish self-validating protocols for their application in drug development workflows.
Mechanistic Causality: The Thermodynamics of Leaving Groups
The fundamental difference between methoxy and acetoxy leaving groups lies in the stability of their departing anions, which dictates the activation energy required to generate the N-acyliminium ion.
-
Acetoxy (-OAc) - High Reactivity: The acetate anion is a weak conjugate base (pKa of acetic acid ≈ 4.8). Upon cleavage, the negative charge is delocalized across two highly electronegative oxygen atoms via resonance. This thermodynamic stability makes -OAc an exceptional leaving group. Consequently, N-acyliminium ions can be generated from α-acetoxypyrrolidines using mild Lewis acids (e.g.,
) at low temperatures (-78 °C)[1]. -
Methoxy (-OMe) - High Stability: The methoxide anion is a strong conjugate base (pKa of methanol ≈ 15.5) with a localized, destabilized negative charge. Cleaving the C-OMe bond is highly endothermic, requiring strong, oxophilic Lewis acids (e.g.,
, , or TIPSOTf) to force the equilibrium toward the iminium species[2],[1]. However, this poor leaving group ability grants the α-methoxypyrrolidine precursor immense stability during isolation and storage.
Visualizing the Activation Pathway
Figure 1: Mechanistic pathway of N-acyliminium ion generation and nucleophilic substitution.
Comparative Performance Data
To objectively evaluate these groups, we must look at their performance across standard synthetic metrics. The data below synthesizes experimental observations from Lewis acid-catalyzed nucleophilic substitutions[2],[1].
| Parameter | Methoxy (-OMe) | Acetoxy (-OAc) |
| Leaving Group Ability | Moderate | Excellent |
| Conjugate Acid pKa | ~15.5 (Methanol) | ~4.8 (Acetic Acid) |
| Precursor Stability | High (Easily purified via standard silica gel chromatography) | Moderate (Prone to hydrolysis or elimination on acidic silica) |
| Lewis Acid Requirement | Strong (e.g., TIPSOTf, | Mild to Strong (e.g., |
| Typical Synthesis Route | Shono Oxidation (Electrochemical anodic oxidation in MeOH)[3] | Ru-catalyzed oxidation or direct acetylation of lactamols[3] |
| Stereocontrol Impact | Often governed by thermodynamic control due to harsher activation conditions | Enables kinetic control at lower temperatures (-78 °C), yielding higher d.r.[1] |
Strategic Decision Matrix
Choosing the correct leaving group is a balancing act between the stability of your starting material and the fragility of your target molecule.
Figure 2: Decision matrix for selecting -OMe vs -OAc leaving groups in pyrrolidine synthesis.
Self-Validating Experimental Protocols
The following protocols provide self-validating systems for synthesizing the precursors and executing a comparative nucleophilic substitution assay.
Protocol A: Synthesis of 5-Methoxypyrrolidin-2-one via Shono Oxidation
This electrochemical method leverages the stability of the methoxy group to trap the highly reactive intermediate directly from the solvent.
-
Setup: In an undivided electrochemical cell, dissolve pyrrolidin-2-one (10.0 mmol) and tetraethylammonium tetrafluoroborate (
, 0.1 M) in anhydrous methanol (50 mL). -
Electrolysis: Equip the cell with carbon electrodes (anode and cathode). Apply a constant current (100-200 mA) at 0 °C until 2.2 F/mol of charge is passed.
-
Causality Note: Anodic oxidation generates the N-acyliminium ion at the anode. Because methanol is the solvent, it immediately acts as a nucleophile, trapping the ion to form the stable 5-methoxy derivative and preventing over-oxidation[3].
-
-
Workup: Evaporate the methanol under reduced pressure. Extract the residue with diethyl ether to precipitate the supporting electrolyte. Filter, concentrate, and purify via silica gel chromatography.
Protocol B: Comparative TIPSOTf-Catalyzed Allylation
This protocol utilizes Triisopropylsilyltrifluoromethane sulfonate (TIPSOTf) to catalyze the substitution of either the -OMe or -OAc group with a silicon-based nucleophile[2].
-
Preparation: Flame-dry a Schlenk flask under argon. Charge it with the chosen pyrrolidine precursor (5-methoxy or 5-acetoxypyrrolidin-2-one, 1.0 mmol) dissolved in anhydrous
(5.0 mL). -
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath to ensure kinetic control.
-
Nucleophile Addition: Add allyltrimethylsilane (2.0 mmol) dropwise via syringe.
-
Activation: Slowly add TIPSOTf.
-
Causality Note: For the -OAc precursor, a catalytic amount (0.1 mmol, 10 mol%) is sufficient due to the excellent leaving group ability of acetate. For the -OMe precursor, up to a stoichiometric amount (1.0 mmol) may be required to sufficiently shift the equilibrium toward the N-acyliminium ion[2].
-
-
Reaction & Workup: Stir at -78 °C for 2 hours. Quench the reaction cold with saturated aqueous
(5 mL). Extract with (3 x 10 mL), dry the combined organic layers over anhydrous , filter, and concentrate. Purify the resulting 5-allylpyrrolidin-2-one via flash chromatography.
References
-
Toward Improving the Chemistry of N-Acyliminium Ions: Nucleophilic Substitution Reactions of Pyrrolidinone Derivatives with Trialkylsilyl Nucleophiles Catalyzed by Triisopropylsilyltrifluoromethane Sulfonate (TIPSOTf) Source: Organic Letters (American Chemical Society) URL:[Link]
-
Regulation of Diastereofacial Selection in the Allylation Reaction of N-Acyliminium Ion Utilizing Lewis Acids Source: Chemistry Letters (Oxford Academic / Chemical Society of Japan) URL:[Link]
Sources
Elemental Analysis Standards for 1-(2-methoxypyrrolidin-1-yl)ethanone Confirmation: A Comparative Guide
Executive Summary & Analytical Challenges
The structural confirmation and purity assessment of small organic molecules are critical bottlenecks in drug development and synthetic chemistry. For 1-(2-methoxypyrrolidin-1-yl)ethanone (Chemical Formula: C7H13NO2), a versatile pyrrolidine derivative, establishing absolute purity requires rigorous analytical validation.
Historically, the gold standard for elemental composition has been CHN combustion analysis, governed by the strict ±0.4% tolerance limit mandated by American Chemical Society (ACS) guidelines [1]. However, modern analytical workflows increasingly rely on High-Resolution Mass Spectrometry (HRMS) and quantitative Nuclear Magnetic Resonance (qNMR) to provide orthogonal, self-validating proof of identity and purity [2]. This guide objectively compares these methodologies, providing researchers with actionable, field-proven protocols.
The Causality of Analytical Selection
Selecting the appropriate analytical technique is not merely a matter of instrument availability; it is dictated by the physical properties of the analyte and the specific data required for validation.
-
CHN Combustion Analysis (Bulk Purity): Directly measures the mass fraction of Carbon, Hydrogen, and Nitrogen.
-
The Causality: Complete combustion to CO2, H2O, and NOx ensures that all organic material (including trace solvents or salts not visible in NMR) is quantified. If a sample contains inorganic salts or solvent inclusions, the CHN values will deviate from theoretical calculations, immediately flagging bulk impurities [2].
-
-
High-Resolution Mass Spectrometry (Exact Mass & Identity): Measures the exact mass-to-charge ratio (m/z) of the ionized molecule.
-
The Causality: The unique mass defect of specific isotopes allows for the unambiguous assignment of the molecular formula. The ACS accepts HRMS data (typically within 5 ppm error) as an alternative to CHN, particularly when samples are volatile, unstable, or available only in sub-milligram quantities [1].
-
-
Quantitative NMR (Absolute Purity): Utilizes an internal standard to quantify purity without requiring a reference standard of the analyte itself.
-
The Causality: The integral of the NMR signal is directly proportional to the number of nuclei. By comparing the integration of the analyte's protons against a known concentration of an internal standard, researchers can calculate an absolute mass fraction (w/w %) [3].
-
Self-Validating Experimental Protocols
As a Senior Application Scientist, I mandate that every analytical protocol must be designed as a self-validating system. A protocol is only as reliable as its internal controls.
Protocol A: CHN Combustion Analysis (Internal Calibration System)
-
System Calibration: Calibrate the elemental analyzer using a high-purity standard (e.g., Acetanilide, C8H9NO) with a known and certified C, H, N composition. Run a blank capsule to establish the baseline.
-
Sample Preparation (Critical Step): Weigh 1.5–2.0 mg of 1-(2-methoxypyrrolidin-1-yl)ethanone into a tin capsule using a microbalance (precision ±1 µg).
-
Self-Validation Check: The sample must be rigorously desiccated under a high vacuum prior to weighing. Causality: 1-(2-methoxypyrrolidin-1-yl)ethanone contains a hydrogen-bond accepting amide carbonyl and methoxy group, making it potentially hygroscopic. Retained moisture will artificially inflate the %H and %O, causing the %C and %N to fail the ±0.4% threshold [2].
-
-
Combustion & Detection: Drop the capsule into the combustion reactor at 950–1000 °C in an oxygen-rich environment. Separate the resulting gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).
Protocol B: LC-HRMS (ESI+) Exact Mass Validation
-
Mass Calibration: Calibrate the Orbitrap or Time-of-Flight (TOF) mass analyzer using a standard calibration mix to ensure mass accuracy is strictly < 2 ppm before sample injection.
-
Sample Preparation: Dissolve the compound in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Causality: Formic acid acts as a proton source, driving the formation of the [M+H]+ pseudo-molecular ion (Theoretical m/z = 144.1019), thereby exponentially enhancing Electrospray Ionization (ESI+) sensitivity [4].
-
-
Acquisition: Acquire data in full scan mode (m/z 50-500) with a resolving power of at least 60,000 (at m/z 200).
-
Data Validation: Calculate the mass error: Mass Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 10^6. The result must be < 5 ppm to confirm the C7H13NO2 formula [1].
Protocol C: 1H qNMR Absolute Purity Determination
-
Internal Standard (IS) Selection: Select an IS such as Dimethyl sulfone (DMSO2) or Maleic acid.
-
Self-Validation Check: The IS peaks must not overlap with the analyte's signals (e.g., the acetyl CH3 singlet at ~2.0 ppm or the methoxy CH3 singlet at ~3.3 ppm).
-
-
Sample Preparation: Accurately co-weigh the analyte and the IS into a vial, then dissolve in CDCl3. Transfer to a 5 mm NMR tube.
-
Acquisition Parameters (Critical Step): Acquire the 1H NMR spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to at least 5 × T1 of the slowest relaxing proton (typically 30-60 seconds).
-
Causality: Incomplete longitudinal relaxation leads to truncated signal integration, which will systematically skew the purity calculation, rendering the data invalid [3].
-
Data Presentation & Comparative Analysis
To objectively evaluate the performance of these techniques for 1-(2-methoxypyrrolidin-1-yl)ethanone, we must compare the theoretical expectations against typical experimental thresholds.
Table 1: Theoretical vs. Acceptable Experimental Data for C7H13NO2
| Element / Metric | Theoretical Value | ACS Acceptable Range (±0.4%) | HRMS Exact Mass (m/z) | Acceptable HRMS Error |
| Carbon (C) | 58.72% | 58.32% – 59.12% | - | - |
| Hydrogen (H) | 9.15% | 8.75% – 9.55% | - | - |
| Nitrogen (N) | 9.78% | 9.38% – 10.18% | - | - |
| [M+H]+ Ion | - | - | 144.1019 Da | < 5.0 ppm |
| [M+Na]+ Ion | - | - | 166.0838 Da | < 5.0 ppm |
Table 2: Method Comparison Matrix
| Feature | CHN Combustion | LC-HRMS | 1H qNMR |
| Primary Output | Bulk Elemental Composition | Exact Molecular Formula | Absolute Purity (w/w %) |
| Sample Requirement | 1.5 – 3.0 mg | < 0.1 mg | 5.0 – 10.0 mg |
| Destructive? | Yes | Yes | No (Sample Recoverable) |
| Detects Salts/Water? | Yes (Indirectly via skewed %C) | No (Unless ionized) | Yes (If protons are present) |
| Throughput | Medium | High | Low (Due to long D1 delays) |
Analytical Workflow Visualization
The following diagram illustrates the logical decision tree for validating the purity and identity of 1-(2-methoxypyrrolidin-1-yl)ethanone, ensuring compliance with top-tier journal standards.
Figure 1: Orthogonal analytical workflow for the structural and purity validation of synthetic compounds.
Conclusion
For the rigorous confirmation of 1-(2-methoxypyrrolidin-1-yl)ethanone, relying on a single analytical technique is a vulnerability. While CHN combustion analysis remains the historical benchmark for bulk purity, its susceptibility to trace moisture and solvent inclusions often necessitates orthogonal validation. By integrating LC-HRMS for exact mass confirmation and qNMR for absolute quantitation, researchers create a self-validating data matrix that ensures scientific integrity, reproducibility, and compliance with the highest publication standards.
References
-
The Journal of Organic Chemistry - Author Guidelines. American Chemical Society (ACS). Available at: [Link]
-
An International Study Evaluating Elemental Analysis. ACS Central Science, National Center for Biotechnology Information (NCBI). Available at: [Link]
-
High-Resolution Mass Spectrometry: Instruments and Technology. Lab Manager. Available at: [Link]
Benchmarking synthetic yields of 1-(2-methoxypyrrolidin-1-yl)ethanone against literature values
An in-depth technical analysis for researchers, scientists, and drug development professionals.
Executive Summary
The functionalization of cyclic amines is a cornerstone of modern alkaloid synthesis and pharmaceutical drug development. Specifically, 1-(2-methoxypyrrolidin-1-yl)ethanone (commonly referred to as N-acetyl-2-methoxypyrrolidine) serves as a highly versatile, stable precursor to reactive N-acyliminium ions. These intermediates are critical for forming new C–C bonds at the α-position of the pyrrolidine ring, enabling the synthesis of complex peptidomimetics and bioactive heterocycles.
As a Senior Application Scientist, I frequently observe researchers struggling with poor yields and over-oxidation when attempting to synthesize this building block using traditional chemical oxidants. This guide objectively benchmarks the synthetic yields of 1-(2-methoxypyrrolidin-1-yl)ethanone across different methodologies, demonstrating why electrochemical anodic methoxylation (the Shono oxidation) remains the undisputed gold standard in both yield and atom economy[1].
Mechanistic Overview: The Causality of α-Functionalization
To understand the yield discrepancies between methodologies, we must first examine the mechanistic pathway of α-methoxylation. The transformation requires the removal of two electrons and one proton from the stable N-acetylpyrrolidine substrate to generate a highly electrophilic N-acyliminium ion, which is subsequently trapped by methanol.
Chemical oxidants often struggle with this pathway because the initial electron transfer or hydrogen atom abstraction is energetically demanding, leading to competitive side reactions (such as ring-opening or imide formation). In contrast, electrochemical oxidation provides a tunable, traceless driving force that strictly controls the oxidation potential, preventing the degradation of the product[2].
Fig 1: Electrochemical Shono oxidation pathway to 1-(2-methoxypyrrolidin-1-yl)ethanone.
Benchmarking Synthetic Yields
The table below synthesizes quantitative data from recent literature, comparing the efficiency of various oxidative methodologies for the synthesis of 1-(2-methoxypyrrolidin-1-yl)ethanone.
| Synthetic Methodology | Reagents / Key Conditions | Isolated Yield (%) | Regioselectivity | Key Limitations |
| Electrochemical (Shono) | Graphite anode, MeOH, Et₄NOTs, 2.2 F/mol | 85 – 95% | Excellent (α-position) | Requires specialized potentiostat and cell setup. |
| Photocatalytic HAT | TBADT, UV-LED (365 nm), MeOH/MeCN | 45 – 60% | Moderate | Prone to over-oxidation to the imide; long reaction times[3]. |
| Transition Metal | RuCl₃, NaIO₄ or TBHP, MeOH | 35 – 50% | Poor | Generates toxic metal waste; competitive ring-opening pathways. |
| Electrophilic Activation | Tf₂O, LiHMDS, Et₂O (Enamide route) | ~80% (Enamide precursor) | Good | Requires strictly anhydrous conditions and strong bases[4]. |
Data Insight: The electrochemical approach consistently outperforms chemical methods by 30-40% in isolated yield. Chemical methods relying on Hydrogen Atom Transfer (HAT) or transition metals suffer from the thermodynamic instability of the radical intermediates, which often undergo over-oxidation to N-acetylpyrrolidin-2-one (the lactam) before methoxylation can occur[5].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Every reagent and parameter choice is grounded in chemical causality.
Protocol 1: Anodic Methoxylation (The Shono Benchmark)
This is the optimal route for synthesizing 1-(2-methoxypyrrolidin-1-yl)ethanone, maximizing atom economy and yield.
-
Cell Setup: Assemble an undivided electrochemical cell equipped with a graphite plate anode (3x3 cm) and a platinum foil (or carbon) cathode.
-
Causality: An undivided cell is sufficient because the methoxylated product is stable to cathodic reduction. This simplifies the setup and significantly reduces the ohmic drop across the cell.
-
-
Electrolyte Preparation: Dissolve N-acetylpyrrolidine (10 mmol) and tetraethylammonium p-toluenesulfonate (Et₄NOTs, 0.1 M) in 50 mL of anhydrous methanol.
-
Causality: Anhydrous conditions are critical. Trace water leads to the formation of a hydroxylated byproduct (hemiaminal), which rapidly decomposes into ring-opened aldehydes. Et₄NOTs provides high conductivity, and the tosylate anion resists competitive anodic oxidation at the required potentials (~1.5 V vs Ag/AgCl).
-
-
Electrolysis: Apply a constant current of 20 mA/cm² at 0 °C until 2.2 F/mol of charge is passed.
-
Causality: Cooling to 0 °C stabilizes the transient N-acyliminium ion and suppresses methanol volatility. Passing 2.2 F/mol (a slight excess over the theoretical 2.0 F/mol) compensates for minor background solvent oxidation, ensuring full conversion without driving dimethoxylation[1].
-
-
Workup: Remove methanol under reduced pressure, extract with diethyl ether (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation to yield a colorless oil (88% yield).
Protocol 2: Photocatalytic Hydrogen Atom Transfer (HAT)
For laboratories lacking electrochemical equipment, photocatalytic HAT offers a metal-free chemical alternative, albeit with lower yields[3].
-
Reaction Mixture: In a quartz vial, combine N-acetylpyrrolidine (1 mmol), tetrabutylammonium decatungstate (TBADT, 5 mol%), and methanol (10 mL).
-
Irradiation: Irradiate with a 365 nm UV-LED for 24 hours under an inert argon atmosphere.
-
Causality: TBADT acts as a powerful hydrogen atom abstractor upon photoexcitation. It selectively targets the α-C–H bond adjacent to the nitrogen due to the hyperconjugative stabilization provided by the nitrogen's lone pair[3].
-
-
Quenching & Isolation: Concentrate the mixture and purify via silica gel flash chromatography.
-
Causality: Yields plateau around 55% due to competitive back-hydrogen transfer and the inherent tendency of the radical intermediate to react with trace oxygen, forming the undesired lactam.
-
Expert Insights: Why Electrochemistry Wins
As demonstrated by the benchmarking data, the synthesis of 1-(2-methoxypyrrolidin-1-yl)ethanone is fundamentally an electron-transfer problem. When utilizing chemical oxidants (like RuO₄ or hypervalent iodine), the stoichiometric generation of highly reactive species in the bulk solution creates a chaotic environment where the newly formed methoxy group can be further oxidized.
In the Shono oxidation, the reaction occurs exclusively at the electrode-electrolyte interface. Once the N-acyliminium ion is generated and trapped by methanol, the resulting 1-(2-methoxypyrrolidin-1-yl)ethanone diffuses away from the anode into the bulk solution. Because the oxidation potential of the methoxylated product is significantly higher than that of the starting N-acetylpyrrolidine, it is thermodynamically protected from over-oxidation[2]. This precise, potential-driven causality is why electrochemical yields consistently benchmark above 85%, making it the mandatory choice for scalable drug development workflows.
References
Sources
Safety Operating Guide
1-(2-methoxypyrrolidin-1-yl)ethanone proper disposal procedures
As a preferred partner in your research and development journey, we believe that supplying high-purity chemicals is only half of our commitment to the scientific community. The other half is ensuring your laboratory operates safely, efficiently, and in full compliance with environmental regulations.
1-(2-methoxypyrrolidin-1-yl)ethanone (CAS: 63050-21-5), an N-acetylpyrrolidine derivative, requires specific handling at the end of its experimental lifecycle. This guide provides a self-validating, step-by-step operational plan for its proper disposal, designed specifically for research scientists and lab managers.
Part 1: Physicochemical Profiling & Hazard Assessment
To dispose of a chemical safely, we must first understand its behavior. 1-(2-methoxypyrrolidin-1-yl)ethanone is a nitrogen-containing organic compound. Because its molecular structure lacks halogens (fluorine, chlorine, bromine, iodine), it falls strictly under the classification of non-halogenated organic waste .
Understanding this classification is critical for operational efficiency. Mixing non-halogenated solvents with halogenated waste streams triggers stricter regulations. Halogenated mixtures require specialized high-temperature incineration to prevent the formation of highly toxic dioxins, which needlessly and exponentially increases your facility's disposal costs[1].
Table 1: Waste Classification & Operational Implications
| Parameter | Value / Classification | Operational Implication |
| Chemical Class | Non-halogenated organic amide | Must be segregated from halogenated streams to prevent toxic dioxin formation during incineration[1]. |
| EPA Waste Code | D001 (if mixed with flammables) | Treat as characteristic hazardous waste; requires strict ignition source control[2]. |
| Water Miscibility | Organic solvent properties | Never dispose of down the drain; municipal sewer systems strictly prohibit organic solvent discharges[1]. |
| Incompatibilities | Strong oxidizers, strong acids | Segregate from nitric acid and peroxides to prevent exothermic reactions and container over-pressurization[3]. |
Part 2: Standard Operating Procedure (SOP) for Disposal
A self-validating disposal protocol ensures that errors are caught visually and procedurally before they result in a safety incident. Implement the following steps to ensure complete compliance and safety.
Step 1: Point-of-Generation Segregation
-
Action: Collect 1-(2-methoxypyrrolidin-1-yl)ethanone waste in a dedicated, chemically compatible container, such as high-density polyethylene (HDPE) or glass.
-
Causality: Amides and organic solvents can slowly degrade certain low-density plastics over time. HDPE provides a robust, non-reactive barrier. Ensure this waste is placed strictly in the stream[3].
Step 2: Satellite Accumulation Area (SAA) Containment
-
Action: Store the waste container in a designated SAA at or near the point of generation. Place the primary container inside a secondary containment bin (e.g., a heavy-duty polypropylene tray).
-
Causality: Secondary containment acts as a self-validating safety measure. If the primary container fails, the secondary tray captures the liquid, visually alerting laboratory staff to the leak before it breaches the workspace or mixes with incompatible chemicals[4].
Step 3: RCRA-Compliant Labeling
-
Action: Attach a hazardous waste tag immediately upon adding the first drop of waste to the container. The label must explicitly state "Hazardous Waste" and list the full chemical name: 1-(2-methoxypyrrolidin-1-yl)ethanone.
-
Causality: The EPA mandates clear, unabbreviated labeling so that emergency responders and Treatment, Storage, and Disposal Facilities (TSDFs) can instantly identify the hazards without relying on institutional knowledge or lab personnel[2].
Step 4: Final Destruction (Incineration)
-
Action: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a permitted TSDF.
-
Causality: The standard, environmentally responsible destruction method for non-halogenated organic compounds is high-temperature fuel blending and incineration. This process completely oxidizes the carbon and nitrogen framework into harmless CO2, H2O, and NOx gases, ensuring zero environmental persistence[5].
Part 3: Spill Response & Decontamination Workflow
In the event of an accidental release, immediate containment is required to prevent vapor accumulation and surface contamination.
-
Isolate & Assess: Evacuate non-essential personnel from the immediate area and eliminate all potential ignition sources.
-
Absorb: Apply an inert, non-combustible absorbent (e.g., vermiculite, diatomaceous earth, or commercial spill pads) directly to the liquid.
-
Causality: Never use combustible materials like sawdust, as the organic nature of the chemical combined with a high surface area can create a severe fire hazard.
-
-
Collect: Sweep the saturated absorbent using non-sparking tools to prevent accidental ignition. Place the material into a heavy-duty, sealable hazardous waste bucket.
-
Dispose: Label this mixture as "Solid Hazardous Waste - Contaminated with 1-(2-methoxypyrrolidin-1-yl)ethanone" and route it for EHS pickup and subsequent incineration[6].
Part 4: Waste Segregation Decision Tree
Decision tree for the segregation and disposal routing of 1-(2-methoxypyrrolidin-1-yl)ethanone waste.
References
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency (EPA). Available at:[Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
